molecular formula C9H11NO4S B1304663 2-(Ethanesulphonylamino)benzoic acid CAS No. 923248-03-7

2-(Ethanesulphonylamino)benzoic acid

货号: B1304663
CAS 编号: 923248-03-7
分子量: 229.26 g/mol
InChI 键: KIQMGWWNNOSBIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Ethanesulphonylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQMGWWNNOSBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378760
Record name 2-[(Ethanesulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923248-03-7
Record name 2-[(Ethanesulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethanesulfonylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethanesulfonylamino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined below are based on established chemical principles and analogous reactions, providing a robust framework for its preparation and analysis.

Synthesis

The synthesis of 2-(Ethanesulfonylamino)benzoic acid is proposed via the sulfonylation of 2-aminobenzoic acid (anthranilic acid) with ethanesulfonyl chloride in the presence of a base. This reaction, a standard method for the formation of sulfonamides, is outlined below.

Experimental Protocol: Synthesis of 2-(Ethanesulfonylamino)benzoic Acid

Materials:

  • 2-Aminobenzoic acid

  • Ethanesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography using a hexane:ethyl acetate solvent system to yield pure 2-(Ethanesulfonylamino)benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminobenzoic Acid in Dichloromethane add_base Add Pyridine (Cool to 0 °C) start->add_base add_sulfonyl Add Ethanesulfonyl Chloride (Dropwise) add_base->add_sulfonyl react Stir at Room Temperature (12-18 h) add_sulfonyl->react tlc Monitor by TLC react->tlc quench Quench with 1 M HCl tlc->quench separate Separate Organic Layer quench->separate wash Wash with Water & Brine separate->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product 2-(Ethanesulfonylamino)benzoic Acid purify->product

Caption: Experimental workflow for the synthesis of 2-(Ethanesulfonylamino)benzoic acid.

Characterization

The synthesized 2-(Ethanesulfonylamino)benzoic acid can be characterized using a variety of spectroscopic techniques to confirm its structure and purity. The expected data from these analyses are summarized below.

Predicted Spectroscopic Data

The following tables present the predicted quantitative data for 2-(Ethanesulfonylamino)benzoic acid based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~9.5Singlet1H-SO₂NH-
~7.9Doublet1HAr-H
~7.6Triplet1HAr-H
~7.2Triplet1HAr-H
~7.1Doublet1HAr-H
~3.2Quartet2H-SO₂CH₂CH₃
~1.2Triplet3H-SO₂CH₂CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~169C=O (Carboxylic Acid)
~140Ar-C (C-NH)
~134Ar-C
~131Ar-C
~122Ar-C
~120Ar-C
~118Ar-C (C-COOH)
~45-SO₂CH₂CH₃
~8-SO₂CH₂CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3250N-H stretch (Sulfonamide)
~1700C=O stretch (Carboxylic Acid)
~1340 and ~1160S=O stretch (Sulfonamide)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zAssignment
229.04[M-H]⁻

Characterization Workflow Diagram

Characterization_Workflow product Purified 2-(Ethanesulfonylamino)benzoic Acid nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data Structural Elucidation nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight Confirmation ms->ms_data

Caption: Logical workflow for the characterization of 2-(Ethanesulfonylamino)benzoic acid.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 2-(Ethanesulfonylamino)benzoic acid and a comprehensive summary of its expected characterization data. The provided workflows and data tables offer a practical resource for researchers engaged in the synthesis and analysis of novel benzoic acid derivatives for applications in drug discovery and development. The methodologies are based on well-established chemical principles, ensuring a high probability of success for experienced synthetic chemists.

An In-depth Technical Guide to 2-(Ethanesulphonylamino)benzoic Acid: Chemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthetic methodologies, and potential biological significance of 2-(Ethanesulphonylamino)benzoic acid. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and protocols.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in public databases. The following tables summarize known identifiers and key properties of its essential precursors, which are critical for its synthesis and purification.

Table 1: Core Compound Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 2-(Ethylsulfonylamino)benzoic acid
Molecular Formula C₉H₁₁NO₄S
CAS Number 923248-03-7
Molecular Weight 229.25 g/mol

Table 2: Physicochemical Data of Precursors

Property2-Aminobenzoic Acid (Anthranilic Acid)Ethanesulfonyl Chloride
CAS Number 118-92-3594-44-5
Molecular Formula C₇H₇NO₂C₂H₅ClO₂S
Molecular Weight 137.14 g/mol 128.57 g/mol
Melting Point 146-148 °CN/A
Boiling Point Decomposes177 °C
Density 1.4 g/cm³1.357 g/cm³
pKa ~4.95N/A
Solubility in Water 5.7 g/L at 25 °CDecomposes

Spectral Data

Specific spectral data for this compound are not publicly documented. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

  • ¹H NMR: Expected signals would include aromatic protons from the benzoic acid ring, a triplet and a quartet corresponding to the ethyl group, and a singlet for the amine proton, which may be broad and exchangeable with D₂O.

  • ¹³C NMR: Signals for the carboxyl carbon, the aromatic carbons, and the two carbons of the ethyl group are expected.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the S=O stretches (symmetric and asymmetric) of the sulfonyl group, and the C=O stretch of the carboxylic acid.

Experimental Protocols: Synthesis

3.1. General Synthesis of 2-(Arylsulfonylamino)benzoic Acids

The synthesis of a similar compound, 2-(Benzenesulfonylamino)benzoic acid, involves the reaction of anthranilic acid with benzenesulfonyl chloride, typically in the presence of a base. This general procedure can be adapted for the synthesis of the title compound.

3.2. Proposed Protocol for this compound

This protocol is based on established methods for sulfonamide synthesis.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid) (1.0 eq)

  • Ethanesulfonyl chloride (1.1 eq)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1 M) for workup

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Mandatory Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-Aminobenzoic Acid + Ethanesulfonyl Chloride Base Pyridine in DCM Reaction Stir at 0°C to RT Base->Reaction Wash_HCl Wash with 1M HCl Reaction->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Drying Dry (Na2SO4) Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthetic and Purification Workflow

4.2. Potential Biological Activities

While specific biological activities for this compound have not been detailed in the literature, the sulfonamide and benzoic acid moieties are present in numerous biologically active compounds. Derivatives of sulfonamide-bearing benzoic acids have shown a range of pharmacological effects.[1][2][3][4]

The following diagram illustrates the general spectrum of biological activities associated with this class of compounds.

G cluster_activities Potential Biological Activities Core Sulfonamide-Benzoic Acid Core Structure Antibacterial Antibacterial Core->Antibacterial Antifungal Antifungal Core->Antifungal Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Anticancer Anticancer Core->Anticancer Carbonic_Anhydrase_Inhibitor Carbonic Anhydrase Inhibition Core->Carbonic_Anhydrase_Inhibitor

Potential Bioactivities of Sulfonamide-Benzoic Acids

Conclusion

This compound is a compound for which detailed experimental data is sparse in publicly accessible literature. However, by leveraging established synthetic routes for analogous structures, a reliable protocol for its preparation can be proposed. The structural motifs present in the molecule suggest that it may exhibit a range of interesting biological activities, making it a target of interest for further investigation in medicinal chemistry and drug discovery. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to synthesize and explore the potential of this and related compounds.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Ethanesulfonylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Ethanesulfonylamino)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the well-established spectral characteristics of its constituent functional groups: a carboxylic acid and an ethanesulfonamide attached to a benzene ring. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Ethanesulfonylamino)benzoic acid. These predictions are derived from the analysis of analogous compounds, including benzoic acid and various N-arylsulfonamides.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
Carboxylic Acid O-H3300 - 2500 (broad)O-H stretching, indicative of hydrogen bonding.[1][2]
Aromatic C-H3100 - 3000C-H stretching.
Aliphatic C-H2980 - 2850C-H stretching from the ethyl group.
Carboxylic Acid C=O1710 - 1680C=O stretching, potentially shifted by conjugation and hydrogen bonding.[1][2]
Aromatic C=C1600 - 1450C=C stretching within the benzene ring.
Sulfonamide S=O1350 - 1300 (asymmetric)Asymmetric SO₂ stretching.
Sulfonamide S=O1160 - 1140 (symmetric)Symmetric SO₂ stretching.
Carboxylic Acid C-O1320 - 1210C-O stretching.[2]
Sulfonamide S-N900 - 800S-N stretching.
N-H3300 - 3200 (sharp to broad)N-H stretching of the sulfonamide.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH12.0 - 13.0Broad Singlet-Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[3][4]
NH9.0 - 10.0Singlet-Chemical shift can be broad and is exchangeable with D₂O.
Aromatic H (ortho to COOH)7.9 - 8.1Doublet of Doublets~8, ~2
Aromatic H (para to COOH)7.6 - 7.8Triplet of Doublets~8, ~2
Aromatic H (meta to COOH)7.2 - 7.4Triplet~8
Aromatic H (ortho to NH)7.1 - 7.3Doublet of Doublets~8, ~2
CH₂ (of ethyl)3.1 - 3.4Quartet~7
CH₃ (of ethyl)1.2 - 1.4Triplet~7

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)165 - 170
Aromatic C (attached to COOH)140 - 145
Aromatic C (attached to NH)135 - 140
Aromatic C-H115 - 135Multiple signals expected.
CH₂ (of ethyl)45 - 50
CH₃ (of ethyl)10 - 15

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zFragmentation Pathway
[M+H]⁺230Molecular ion with a proton.
[M-H]⁻228Molecular ion after deprotonation.
[M-H₂O]⁺212Loss of water from the carboxylic acid.
[M-COOH]⁺185Loss of the carboxylic acid group.
[M-SO₂]⁺166Loss of sulfur dioxide, a common fragmentation for sulfonamides.
[C₆H₅NHSO₂C₂H₅]⁺185Fragment corresponding to the sulfonamide portion.
[C₆H₄COOH]⁺121Fragment corresponding to the benzoic acid portion.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

2.1 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in 2-(Ethanesulfonylamino)benzoic acid.

  • Methodology:

    • Sample Preparation (KBr Pellet Method):

      • Carefully grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is achieved.

      • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Instrumentation:

      • Utilize a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition:

      • Record a background spectrum of the empty sample holder.

      • Place the KBr pellet in the sample holder and acquire the spectrum.

      • Typically, spectra are recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation:

      • Dissolve 5-10 mg of 2-(Ethanesulfonylamino)benzoic acid in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. The choice of solvent will depend on the sample's solubility.

    • Instrumentation:

      • Employ a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Data Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

      • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • ¹³C NMR Data Acquisition:

      • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

      • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the solvent peak or TMS.

2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation:

      • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation:

      • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

    • Data Acquisition:

      • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

      • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

      • Perform tandem mass spectrometry (MS/MS) on the molecular ion peaks to obtain fragmentation data, which can aid in structural elucidation.

Mandatory Visualizations

3.1 Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample 2-(Ethanesulfonylamino)benzoic Acid IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data C-H Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of 2-(Ethanesulfonylamino)benzoic acid.

3.2 Logical Relationships in Spectroscopic Analysis

logical_relationships cluster_technique Spectroscopic Techniques cluster_information Derived Structural Information cluster_conclusion Final Confirmation IR IR Spectroscopy FunctionalGroups Presence of COOH, SO₂NH, C=C IR->FunctionalGroups identifies NMR NMR Spectroscopy Connectivity Proton & Carbon Connectivity NMR->Connectivity determines MS Mass Spectrometry MolecularFormula Molecular Weight & Elemental Composition MS->MolecularFormula provides StructureConfirmation Structural Confirmation of 2-(Ethanesulfonylamino)benzoic Acid FunctionalGroups->StructureConfirmation Connectivity->StructureConfirmation MolecularFormula->StructureConfirmation

References

An Overview of 2-(Ethanesulphonylamino)benzoic acid (CAS 923248-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Development Use Only

Disclaimer: The following information is a summary of publicly available data for 2-(Ethanesulphonylamino)benzoic acid. This compound is listed by chemical suppliers for research and development (R&D) purposes only and is not intended for human or veterinary use.[1] A comprehensive body of peer-reviewed literature detailing its biological activity, mechanism of action, and toxicological properties is not currently available. All handling should be performed by technically qualified individuals.[1]

Chemical Identity and Properties

This compound, also known as 2-ethanesulfonamidobenzoic acid, is an organic compound belonging to the sulfonamide and benzoic acid families.[2][3] Its core structure consists of a benzoic acid molecule substituted at the 2-position with an ethanesulfonylamino group.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 923248-03-7 [1][4][5]
Molecular Formula C9H11NO4S [1][4][5]
Molecular Weight 229.25 g/mol [1][5]
MDL Number MFCD03411193 [1][4][5]
Purity Specification ≥95% [1]
Appearance Solid (form not specified) [5]

| Storage Temperature | 2-8°C, cool, dry place |[1][5] |

Safety and Handling

Based on supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Table 2: Hazard Information

Hazard Class Statement
GHS Signal Word Warning

| Hazard Statements | H315, H319, H335 |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

Potential Research Context

While no specific biological activities have been published for CAS 923248-03-7, its structural components—a benzoic acid core and a sulfonamide group—are present in many biologically active molecules. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties, including:

  • Antifungal and Antimicrobial Activity: Benzoic acid itself is a well-known preservative that inhibits the growth of mold, yeast, and bacteria.[6][7] Its mechanism often involves the disruption of cellular pH and inhibition of key metabolic enzymes like phosphofructokinase.[8][9] Research has been conducted on novel benzoic acid derivatives to improve antifungal efficacy.[10]

  • Anti-inflammatory and Analgesic Activity: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic or salicylic acid.[11] Compounds containing the 2-aminobenzoic acid (anthranilic acid) scaffold have been synthesized and tested as potent anti-inflammatory and analgesic agents.[12][13]

  • Antiviral Activity: Specific analogues of 2-(benzoylamino)benzoic acid have been identified as potent inhibitors of adenovirus replication.[14]

The presence of the ethanesulfonylamino group may modulate the compound's acidity, solubility, and ability to interact with biological targets. Sulfonamides are a major class of synthetic antimicrobial agents and are found in various other drugs.

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of this compound are not available. However, general chemical principles suggest it could be synthesized by reacting 2-aminobenzoic acid (anthranilic acid) with ethanesulfonyl chloride under appropriate base and solvent conditions.

A patent for a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, describes a multi-step synthesis involving chlorosulfonation followed by reaction with sodium sulfite and diethyl sulfate.[15] Similar strategies could potentially be adapted.

The logical workflow for a potential synthesis is outlined below.

G cluster_start cluster_reaction cluster_process cluster_end A 2-Aminobenzoic Acid R Acylation Reaction (Base, Solvent) A->R B Ethanesulfonyl Chloride B->R W Workup (e.g., Acidification, Extraction) R->W P Purification (e.g., Recrystallization, Chromatography) W->P F This compound P->F

Figure 1. A generalized synthetic workflow for the preparation of this compound.

Conclusion

This compound (CAS 923248-03-7) is a commercially available compound for research purposes. While its specific properties and biological functions have not been documented in the public domain, its chemical structure suggests potential for investigation in areas where benzoic acid and sulfonamide derivatives have shown activity, such as antimicrobial, anti-inflammatory, or antiviral research. Due to the lack of published data, any investigation would require de novo characterization, including determination of its physicochemical properties, biological activity through screening assays, and a full toxicological assessment.

References

An In-Depth Technical Guide to 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic data, and a detailed synthesis protocol for 2-(Ethanesulphonylamino)benzoic acid. Due to the limited availability of experimental data in public literature, this guide features predicted spectroscopic values to aid in the characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core substituted at the 2-position with an ethanesulfonamide group. The molecular structure consists of an aromatic ring, a carboxylic acid group, and a sulfonamide linkage.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁NO₄S [1][2]
Molecular Weight 229.25 g/mol [1]
CAS Number 923248-03-7 [1][2]
Appearance White to off-white solid (Predicted)

| Purity | >95% (Available from commercial suppliers) |[2] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. They are intended for reference purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H (Carboxylic Acid) 12.0 - 13.5 Singlet (broad) The acidic proton signal is typically broad and downfield.
H (Sulfonamide) 9.5 - 10.5 Singlet (broad) The NH proton signal is exchangeable and often broad.
H (Aromatic, C6-H) 7.9 - 8.1 Doublet of doublets Ortho to the carboxylic acid group, showing coupling to C5-H and C4-H.
H (Aromatic, C4-H) 7.6 - 7.8 Doublet of triplets Shows coupling to adjacent aromatic protons.
H (Aromatic, C5-H) 7.2 - 7.4 Doublet of triplets Shows coupling to adjacent aromatic protons.
H (Aromatic, C3-H) 7.1 - 7.3 Doublet of doublets Ortho to the sulfonamide group, showing coupling to C4-H and C5-H.
-SO₂-CH₂- 3.1 - 3.3 Quartet Shows coupling to the adjacent methyl protons.

| -CH₃ | 1.2 - 1.4 | Triplet | Shows coupling to the adjacent methylene protons. |

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid) 168 - 172 The carbonyl carbon is significantly deshielded.
C1 (Aromatic, attached to COOH) 140 - 143 Quaternary carbon attached to the carboxylic acid.
C2 (Aromatic, attached to NH) 135 - 138 Quaternary carbon attached to the sulfonamide nitrogen.
C4 133 - 135 Aromatic CH carbon.
C6 130 - 132 Aromatic CH carbon.
C5 122 - 125 Aromatic CH carbon.
C3 118 - 121 Aromatic CH carbon.
-SO₂-CH₂- 45 - 50 Methylene carbon attached to the sulfonyl group.

| -CH₃ | 7 - 10 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching
N-H (Sulfonamide) 3200 - 3300 (sharp) Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 2980 Stretching
C=O (Carboxylic Acid) 1680 - 1710 Stretching
C=C (Aromatic) 1580 - 1620 Stretching
S=O (Sulfonamide) 1320 - 1360 (asymmetric) Stretching
S=O (Sulfonamide) 1140 - 1180 (symmetric) Stretching

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-(sulfonamido)-N-benzamides.[3]

Objective: To synthesize this compound from anthranilic acid and ethanesulfonyl chloride.

Materials:

  • Anthranilic acid (1.0 eq)

  • Ethanesulfonyl chloride (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid and sodium bicarbonate in deionized water.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Add ethanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • To purify the product, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis Reactants Reactants: - Anthranilic Acid - Ethanesulfonyl Chloride - NaHCO₃ Reaction Aqueous Reaction (0°C to RT, 12h) Reactants->Reaction Workup Acidification & Filtration Reaction->Workup Recrystallization Recrystallization (e.g., Ethanol/Water) Workup->Recrystallization Drying Vacuum Drying Recrystallization->Drying NMR NMR Spectroscopy (¹H & ¹³C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS Purity Purity Analysis (e.g., HPLC) Drying->Purity

Caption: Workflow for the synthesis and characterization of this compound.

References

The Evolving Landscape of 2-(Ethanesulphonylamino)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(ethanesulphonylamino)benzoic acid scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, mechanisms of action, and therapeutic potential. Drawing from studies on structurally related analogs, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and development in this area.

Core Biological Activities: Anticancer and Anti-inflammatory Potential

Research into this compound derivatives and their close structural analogs has primarily centered on two key areas of therapeutic interest: oncology and inflammation. The core structure, featuring a flexible sulfonamide linkage, allows for diverse substitutions that can significantly modulate the compound's interaction with biological targets.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of sulfonamide-containing benzoic acid derivatives against various cancer cell lines. The mechanism of action for these compounds is believed to involve the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Structurally Related Sulfonamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Substituted SulfonamidesMDA-MB-468< 30[1]
Substituted SulfonamidesMCF-7< 128[1]
Substituted SulfonamidesHeLa< 360[1]
2-thioquinazoline-benzenesulfonamide hybridsCA II (enzyme inhibition Ki)0.05 - 0.09[2]
2-thioquinazoline-benzenesulfonamide hybridsCA IX (enzyme inhibition Ki)0.32 - 0.47[2]
2-thioquinazoline-benzenesulfonamide hybridsCA XII (enzyme inhibition Ki)0.46 - 0.58[2]

Note: The data presented is for structurally related sulfonamide and benzamide derivatives due to the limited availability of specific data for this compound derivatives.

One of the proposed mechanisms for the anticancer effects of these derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2]

Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid have been investigated for their anti-inflammatory and analgesic properties.[3] The mechanism of action for the anti-inflammatory effects of related benzoic acid derivatives is often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the subsequent downstream signaling pathways, such as the NF-κβ pathway.[4][5]

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the evaluation of these compounds.

Synthesis of 2-(Sulfonamido)-N-phenylbenzamide Scaffold

A common synthetic route for related 2-(sulfonamido)-N-benzamide cores involves a multi-step process:

  • Sulfonamide Formation: Anthranilic acid is coupled with an appropriate sulfonyl chloride (e.g., ethanesulfonyl chloride) under basic aqueous conditions (e.g., using sodium bicarbonate) to yield the sulfonamide intermediate.[6]

  • Amide Coupling: The resulting sulfonamide-containing benzoic acid is then coupled with a desired aniline or amine using a coupling agent such as T3P (Propylphosphonic anhydride) to yield the final benzamide derivatives.[6]

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Sulfonamide 2-(Ethanesulfonylamino)benzoic Acid Anthranilic_Acid->Sulfonamide Sulfonyl_Chloride Ethanesulfonyl Chloride Sulfonyl_Chloride->Sulfonamide Final_Product 2-(Ethanesulfonylamino)benzamide Derivative Sulfonamide->Final_Product Aniline Substituted Aniline Aniline->Final_Product Coupling_Agent T3P Coupling_Agent->Final_Product Base NaHCO3 Base->Sulfonamide

A generalized synthetic workflow for 2-(ethanesulfonylamino)benzamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Workflow of the MTT assay for determining in vitro cytotoxicity.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered, typically orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each treated group compared to the control group.

Signaling Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of related benzoic acid derivatives are hypothesized to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Derivative Benzoic Acid Derivative Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) DNA->Genes Induces

Proposed inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

Conclusion and Future Directions

While the available data on the biological activity of this compound derivatives is still emerging, the promising anticancer and anti-inflammatory activities of structurally related compounds warrant further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of these specific derivatives. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these compounds towards clinical development. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.

References

Potential Therapeutic Targets of 2-(Sulfonylamino)benzoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(sulfonylamino)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been shown to modulate the activity of several key therapeutic targets implicated in a variety of diseases, including cancer, chronic pain, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the prominent therapeutic targets of 2-(sulfonylamino)benzoic acids, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.

Introduction

2-(Sulfonylamino)benzoic acids are a class of organic compounds characterized by a benzoic acid moiety linked to a sulfonyl group via a nitrogen atom. This structural motif offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The ability of these compounds to interact with a diverse set of protein targets has positioned them as promising candidates for drug discovery and development. This guide will delve into the core therapeutic targets identified for this chemical class, providing researchers with the necessary information to advance their investigations.

Key Therapeutic Targets and Quantitative Data

The following sections detail the primary therapeutic targets of 2-(sulfonylamino)benzoic acid derivatives, accompanied by quantitative data on their activity.

Lysophosphatidic Acid Receptor 2 (LPA2)

Sulfamoyl benzoic acid (SBA) analogues have been identified as specific agonists of the LPA2 receptor, a G protein-coupled receptor (GPCR) that plays a role in cell survival and mucosal protection.

Compound IDStructureTargetActivityEC50 (nM)Reference
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA2Agonist0.00506[1]
11c 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)-5-fluorobenzoic acidLPA2Agonist0.15[1]
8c 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA2Agonist60.90[1]
4 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acidLPA2Agonist~2000[1]
Mas-related G-protein coupled receptor X1 (MrgX1)

2-Sulfonamidebenzamide derivatives have been developed as positive allosteric modulators (PAMs) of MrgX1, a receptor expressed in nociceptive neurons, making it a potential non-opioid target for the treatment of chronic pain.[2]

Compound IDStructureTargetActivityEC50 (µM)Reference
6c 2-(cyclopropylsulfonamido)-N-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)benzamideMrgX1PAM0.014[2]
8e N-(5-fluoro-2-ethoxyphenyl)-2-(ethylsulfonamido)benzamideMrgX1PAM0.013[2]
8a N-(5-chloro-2-ethoxyphenyl)-2-(ethylsulfonamido)benzamideMrgX1PAM0.055[2]
7i 2-(ethylsulfonamido)-N-(5-methyl-2-(2,2,2-trifluoroethoxy)phenyl)benzamideMrgX1PAM0.054[2]
8c N-(2-ethoxy-5-methylphenyl)-2-(ethylsulfonamido)benzamideMrgX1PAM0.069[2]
7a N-(5-methyl-2-ethoxyphenyl)-2-(cyclopropylsulfonamido)benzamideMrgX1PAM0.103[2]
ML382 (1) 2-(cyclopropylsulfonamido)-N-(2-ethoxyphenyl)benzamideMrgX1PAM-[2]
Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl-benzamide derivatives have demonstrated selective inhibitory activity against various isoforms of h-NTPDases, enzymes that regulate purinergic signaling and are implicated in thrombosis, inflammation, and cancer.

Compound IDStructureTargetIC50 (µM)Reference
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88[3]
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72[3]
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28[3]
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase20.27[3]
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase20.29[3]
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase20.13[3]
Histone Deacetylase 6 (HDAC6)

Certain 2-benzoyl- and 2-sulfonylamino-benzoic acid derivatives have shown inhibitory activity against HDACs, with some exhibiting selectivity for HDAC6, a target in cancer and neurodegenerative diseases. While specific IC50 values for 2-(sulfonylamino)benzoic acids are not abundant in the provided search results, the general class of hydroxamic acids, often derived from benzoic acids, are potent HDAC inhibitors.

Compound ClassTargetActivityRepresentative IC50 (nM)
Hydroxamic Acid DerivativesHDAC6Inhibitor0.4 - 5
Benzimidazole-based HDAC inhibitorsHDACsInhibitorVaries
Protein-Tyrosine Phosphatase 1B (PTP1B)

2-(Oxalylamino)-benzoic acid has been identified as a competitive inhibitor of PTPs, including PTP1B, a key negative regulator of insulin and leptin signaling pathways, making it a target for diabetes and obesity.[4]

Compound IDStructureTargetKi (µM)Reference
OBA 2-(oxalylamino)-benzoic acidPTP1B1.4[4]
Fat Mass and Obesity-associated Protein (FTO)

Tricyclic benzoic acid derivatives have been developed as potent inhibitors of FTO, an RNA demethylase implicated in acute myeloid leukemia (AML).

Compound IDStructureTargetIC50 (µM)Reference
FB23 Tricyclic benzoic acid analogFTOPotent[5]
13a Tricyclic benzoic acid analogFTOPotent[5]
8c 2-(arylthio)benzoic acid analogFTO0.3[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-(sulfonylamino)benzoic acid derivatives.

General Synthesis of 2-(Sulfonylamino)benzoic Acids

A common synthetic route to 2-(sulfonylamino)benzoic acids involves the reaction of an anthranilic acid derivative with a sulfonyl chloride.

  • Step 1: Sulfonamide Formation:

    • Dissolve the substituted anthranilic acid in an aqueous basic solution (e.g., sodium bicarbonate).

    • Add the desired sulfonyl chloride dropwise to the solution at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Acidify the mixture to precipitate the 2-(sulfonylamino)benzoic acid derivative.

    • Filter, wash with water, and dry the product.

  • Step 2 (Optional): Amide Coupling for Benzamide Derivatives:

    • Dissolve the synthesized 2-(sulfonylamino)benzoic acid in a suitable solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., T3P or HATU) and a base (e.g., triethylamine or diisopropylethylamine).

    • Add the desired aniline or amine derivative.

    • Stir the reaction at room temperature for 6-16 hours.

    • Purify the final product by chromatography.[2]

LPA2 Receptor Activation Assay (Calcium Mobilization)

This assay measures the agonist activity of compounds at the LPA2 receptor by detecting changes in intracellular calcium levels.

  • Cell Culture: Maintain HEK293 cells stably expressing the human LPA2 receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., sulfamoyl benzoic acid analogues) in the assay buffer.

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the test compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and receptor activation.

  • Data Analysis: Calculate the change in fluorescence and plot the concentration-response curves to determine the EC50 values.

MrgX1 Positive Allosteric Modulator Assay (Calcium Imaging)

This assay assesses the ability of compounds to potentiate the response of MrgX1 to an agonist.

  • Cell Culture: Use HEK293 cells stably expressing the human MrgX1 receptor.

  • Assay Preparation: Follow the same cell plating and dye loading procedure as in the LPA2 receptor assay.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test 2-sulfonamidebenzamide for a short period (e.g., 5-10 minutes).

  • Agonist Stimulation: Add a sub-maximal concentration of the MrgX1 agonist BAM8-22 to the wells.

  • Signal Measurement: Measure the intracellular calcium response as described previously. A potentiation of the BAM8-22-induced signal in the presence of the test compound indicates positive allosteric modulation.

  • Data Analysis: Quantify the potentiation and determine the EC50 of the PAM.[2]

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the inhibition of h-NTPDase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human NTPDase (e.g., h-NTPDase8) and the substrate ATP in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2).

  • Inhibitor Preparation: Prepare serial dilutions of the sulfamoyl-benzamide test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test inhibitor, and the h-NTPDase enzyme. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the ATP solution. Incubate for 30 minutes at 37°C.

  • Reaction Termination and Color Development: Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the liberated Pi.

  • Absorbance Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[3]

HDAC6 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against HDAC6 using a fluorogenic substrate.

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of recombinant human HDAC6, a fluorogenic HDAC substrate, and a developer solution.

  • Reaction Setup: In a black 96-well plate, add the assay buffer, the test compound, and the HDAC6 enzyme.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction by adding the developer solution, which contains a lysine developer and a broad-spectrum HDAC inhibitor like Trichostatin A. Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

PTP1B Inhibition Assay (pNPP Assay)

This colorimetric assay measures the inhibition of PTP1B using the substrate p-nitrophenyl phosphate (pNPP).

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), a solution of recombinant human PTP1B, and a solution of pNPP.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test inhibitor (e.g., 2-(oxalylamino)-benzoic acid), and the PTP1B enzyme.

  • Incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the pNPP solution. Continue to incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

FTO Demethylase Activity Assay (Dot Blot Assay)

This assay evaluates the inhibitory effect of compounds on the m6A demethylase activity of FTO.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0) containing recombinant FTO, (NH4)2Fe(SO4)2, 2-oxoglutarate, L-ascorbic acid, and an m6A-containing RNA substrate.

  • Inhibitor Addition: Add the tricyclic benzoic acid test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • RNA Purification: Purify the RNA from the reaction mixture.

  • Dot Blot: Spot the purified RNA onto a nylon membrane and crosslink using UV light.

  • Immunoblotting: Block the membrane and then incubate with an anti-m6A antibody.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the m6A signal. A stronger signal indicates less demethylation and therefore greater inhibition of FTO.

  • Data Analysis: Quantify the dot intensity to determine the IC50 of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways of the therapeutic targets and a general experimental workflow for the discovery of novel 2-(sulfonylamino)benzoic acid derivatives.

LPA2_Signaling_Pathway LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Gq Gq LPA2->Gq Gi Gi/o LPA2->Gi G1213 G12/13 LPA2->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Rho Rho G1213->Rho IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK Rho->ROCK Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC ERK_AKT ERK / AKT Activation Ca_PKC->ERK_AKT ROCK->ERK_AKT Cell_Survival Cell Survival & Anti-apoptosis ERK_AKT->Cell_Survival

Caption: LPA2 Receptor Signaling Pathway.

MrgX1_Signaling_Pathway Agonist Agonist (e.g., BAM8-22) MrgX1 MrgX1 Receptor Agonist->MrgX1 PAM 2-Sulfonamidebenzamide (PAM) PAM->MrgX1 Gq Gq MrgX1->Gq PLC PLCβ Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i / PKC IP3_DAG->Ca_PKC TRPA1 TRPA1 Channel Activation Ca_PKC->TRPA1 Nociception Modulation of Nociception TRPA1->Nociception

Caption: MrgX1 Receptor Signaling Pathway.

hNTPDase_Signaling_Pathway ATP_ADP Extracellular ATP / ADP hNTPDase h-NTPDase (e.g., NTPDase8) ATP_ADP->hNTPDase P2_Receptors P2 Receptors (P2X, P2Y) ATP_ADP->P2_Receptors AMP AMP hNTPDase->AMP Inhibitor Sulfamoyl-benzamide Inhibitor Inhibitor->hNTPDase Downstream Downstream Signaling (e.g., Ca2+, cAMP) P2_Receptors->Downstream Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream->Cellular_Response

Caption: Role of h-NTPDases in Purinergic Signaling.

HDAC6_Cellular_Functions HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin deacetylates HSP90 HSP90 HDAC6->HSP90 deacetylates Cortactin Cortactin HDAC6->Cortactin deacetylates Aggresome Aggresome Formation HDAC6->Aggresome Inhibitor 2-(Sulfonylamino)benzoic Acid Derivative Inhibitor->HDAC6 Microtubule Microtubule Dynamics Tubulin->Microtubule Protein_Folding Protein Folding & Stability HSP90->Protein_Folding Cell_Motility Actin Dynamics & Cell Motility Cortactin->Cell_Motility Ubiquitin Ubiquitinated Proteins Ubiquitin->HDAC6

Caption: Key Cellular Functions of HDAC6.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 PTP1B PTP1B pIR->PTP1B pIRS1 p-IRS-1 IRS1->pIRS1 phosphorylation pIRS1->PTP1B PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitor 2-(Oxalylamino) benzoic acid Inhibitor->PTP1B GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B as a Negative Regulator of Insulin Signaling.

FTO_Signaling_in_AML FTO FTO (m6A Demethylase) mRNA mRNA FTO->mRNA demethylation Inhibitor Tricyclic Benzoic Acid Inhibitor Inhibitor->FTO m6A_mRNA m6A-modified mRNA (e.g., ASB2, RARA) m6A_mRNA->FTO Degradation mRNA Degradation m6A_mRNA->Degradation Translation Translation mRNA->Translation ASB2_RARA ↓ ASB2, RARA proteins Translation->ASB2_RARA MYC ↑ MYC protein Translation->MYC Leukemogenesis Leukemogenesis ASB2_RARA->Leukemogenesis MYC->Leukemogenesis

Caption: Oncogenic Role of FTO in Acute Myeloid Leukemia.

Experimental_Workflow Synthesis Synthesis of 2-(Sulfonylamino) benzoic Acid Library HTS High-Throughput Screening (Primary Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The 2-(sulfonylamino)benzoic acid scaffold represents a highly valuable starting point for the development of novel therapeutics. The diverse range of targets modulated by this chemical class underscores its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key therapeutic targets, quantitative data on compound activity, detailed experimental protocols, and visualizations of the relevant signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of drugs based on the 2-(sulfonylamino)benzoic acid core.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 2-(Ethanesulphonylamino)benzoic acid. Based on extensive analysis of structurally related compounds, the primary hypothesized mechanism is the positive allosteric modulation of the Mas-related G protein-coupled receptor X1 (MrgX1), a promising target for non-opioid pain therapeutics. This document details the signaling pathway of MrgX1, presents quantitative data from structure-activity relationship (SAR) studies of analogous compounds, and provides detailed experimental protocols for the synthesis and biological evaluation of this class of molecules. Furthermore, potential anti-inflammatory and antimicrobial activities are discussed, supported by data from related sulfonamide and benzoic acid derivatives.

Core Mechanism of Action: Positive Allosteric Modulation of MrgX1

While direct studies on this compound are limited, a compelling body of evidence points towards its action as a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). This is inferred from research on a series of 2-sulfonamidebenzamides, which share the core structural features of the target compound.[1]

MrgX1 is a primate-specific receptor predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain and itch sensation. As a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium levels. PAMs of MrgX1 do not activate the receptor directly but enhance the response of the receptor to its endogenous agonists, such as the neuropeptide BAM8-22. This allosteric modulation presents a sophisticated approach to fine-tuning receptor activity, potentially offering a more controlled therapeutic effect with a reduced side-effect profile compared to direct agonists.

MrgX1 Signaling Pathway

The activation of the MrgX1 receptor initiates a well-defined signaling cascade. As a Gq-coupled receptor, agonist binding triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium concentration is a key signaling event that can be measured to assess receptor activation.

MrgX1_Signaling_Pathway cluster_cytoplasm Cytoplasm MrgX1 MrgX1 Receptor Gq Gq Protein MrgX1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Increased Intracellular Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Downstream\nSignaling Downstream Signaling Ca2_cyto->Downstream\nSignaling Agonist Agonist (e.g., BAM8-22) Agonist->MrgX1 Binds PAM PAM (2-Ethanesulphonylamino -benzoic acid) PAM->MrgX1 Enhances Binding

Figure 1: Hypothesized MrgX1 signaling pathway modulated by a Positive Allosteric Modulator (PAM).

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the in vitro potency of a series of 2-sulfonamidebenzamide analogs as positive allosteric modulators of MrgX1. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a calcium mobilization assay in the presence of an EC20 concentration of the agonist BAM8-22.

Compound IDR Group (Sulfonamide)Amide MoietyEC50 (µM)Reference
ML382 Cyclopropyl2-Ethoxyphenyl0.110[1]
6c Ethyl2-(5-Fluorophenoxy)phenyl0.014[1]
6d 2,2,2-Trifluoroethyl2-(5-Fluorophenoxy)phenyl0.285[1]
5r Ethyl2-Methyl-7-benzofuran1.04[1]

Table 1: In vitro potency of 2-sulfonamidebenzamide analogs as MrgX1 PAMs.[1]

The SAR studies reveal that both the sulfonamide and the benzamide portions of the molecule are critical for activity. Halogen substitution on the phenoxy ring of the amide moiety, particularly at the 5-position, significantly enhances potency, as seen in compound 6c . The nature of the alkyl group on the sulfonamide also influences activity, with both ethyl and cyclopropyl groups being well-tolerated.[1]

Potential Anti-inflammatory and Antimicrobial Activities

While the primary hypothesized mechanism of action is through MrgX1 modulation, the structural motifs of this compound—a sulfonamide and a benzoic acid derivative—are present in many compounds with known anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Benzoic acid derivatives, particularly salicylates, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. Sulfonamide-containing compounds have also been reported to possess anti-inflammatory properties. The following table presents IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by some diclofenac N-derivatives, which share some structural similarities.

Compound IDChemical NameIC50 for NO Inhibition (µg/mL)Reference
4 2-((2,6-dichlorophenyl)amino)phenyl)methanol19.89 ± 0.9[2]
8c N-benzyl-2-((2,6-dichlorophenyl)amino)benzylamine18.99 ± 0.6[2]
9c N-(2-((2,6-dichlorophenyl)amino)benzyl)benzamide23.49 ± 0.9[2]

Table 2: Anti-inflammatory activity of selected diclofenac N-derivatives.[2]

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The following table shows the Minimum Inhibitory Concentration (MIC) values for some sulfonamide derivatives against Staphylococcus aureus.

Compound IDChemical NameMIC against S. aureus (µg/mL)Reference
I N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide32-512[3]
II N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide64-512[3]
III N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide128-512[3]

Table 3: Antimicrobial activity of selected sulfonamide derivatives.[3]

Experimental Protocols

Synthesis of this compound

The following is a representative two-step protocol for the synthesis of 2-(alkanesulfonylamino)benzoic acids, adapted from procedures for similar compounds.[1][4]

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Purification Anthranilic_Acid Anthranilic Acid Reaction1 + Anthranilic_Acid->Reaction1 Ethanesulfonyl_Chloride Ethanesulfonyl Chloride Ethanesulfonyl_Chloride->Reaction1 Base Base (e.g., NaHCO₃) in Water Base->Reaction1 Sulfonamide_Intermediate 2-(Ethanesulphonylamino) benzoic acid Reaction1->Sulfonamide_Intermediate Stirring Crude_Product Crude Product from Step 1 Acidification Acidification (e.g., HCl) Crude_Product->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Pure_Product Pure 2-(Ethanesulphonylamino) benzoic acid Recrystallization->Pure_Product FLIPR_Workflow start Start cell_plating Plate HEK293 cells expressing MrgX1 in 96-well plates start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 run_flipr Measure baseline fluorescence in FLIPR incubation2->run_flipr prepare_compounds Prepare compound plates with serial dilutions of test compounds and agonist (BAM8-22) add_compounds Add test compounds (PAMs) prepare_compounds->add_compounds run_flipr->add_compounds add_agonist Add agonist (BAM8-22) add_compounds->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence data_analysis Analyze data to determine EC50 values measure_fluorescence->data_analysis end End data_analysis->end

References

The Strategic Role of 2-(Ethanesulphonylamino)benzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – As the landscape of pharmaceutical and materials science continuously evolves, the demand for versatile and efficient chemical precursors is at an all-time high. Among these, 2-(Ethanesulphonylamino)benzoic acid has emerged as a pivotal building block in organic synthesis, offering a unique scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the modulation of biological signaling pathways.

Core Properties and Synthesis

This compound, also known as 2-(ethylsulfonamido)benzoic acid, is a white crystalline solid with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . Its structure, featuring a benzoic acid moiety linked to an ethanesulfonamide group, provides a rich platform for chemical modification.

The primary and most direct route to synthesize this compound involves the reaction of anthranilic acid with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 923248-03-7
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White crystalline solid
Purity Typically >95%

Experimental Protocol: Synthesis of this compound

A general and reliable method for the laboratory-scale synthesis of this compound is detailed below. This protocol is based on established procedures for the synthesis of related 2-sulfonamidobenzoic acids.

Materials:

  • Anthranilic acid

  • Ethanesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath with stirring.

  • Slowly add ethanesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid precipitate and wash with cold deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Stoichiometry (Anthranilic acid:Ethanesulfonyl chloride:NaHCO₃) 1 : 1.1 : 2.2
Solvent Water
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 70-85%

Key Reactions and Applications in Organic Synthesis

The carboxylic acid and sulfonamide functionalities of this compound are key to its versatility as a synthetic precursor.

1. Amide Bond Formation: The carboxylic acid group can be readily converted to an amide via coupling with various amines. This reaction is fundamental to the construction of a wide array of more complex molecules, including biologically active compounds. Propylphosphonic anhydride (T3P®) is an efficient reagent for this transformation.

2. Esterification: The carboxylic acid can also be esterified under standard conditions, providing another avenue for derivatization and for use as a protecting group.

3. Heterocycle Synthesis: The bifunctional nature of this molecule makes it an excellent starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Role in Drug Discovery: Targeting the MRGPRX1 Receptor

A significant application of this compound and its derivatives is in the development of modulators for the Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in sensory neurons and is a promising non-opioid target for the treatment of chronic pain and itch.[1][2]

Derivatives of this compound have been investigated as positive allosteric modulators (PAMs) of MRGPRX1. PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist. This approach offers a more nuanced modulation of the receptor's activity and can potentially reduce side effects.[2]

MRGPRX1 Signaling Pathway

Activation of MRGPRX1 by its endogenous ligands leads to the activation of G proteins, primarily from the Gq and Gi/o families. This initiates a downstream signaling cascade that ultimately modulates neuronal excitability.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 G_protein Gq / Gi/o MRGPRX1->G_protein Activates Ligand Endogenous Ligand Ligand->MRGPRX1 Binds PAM 2-(Ethanesulphonylamino) benzoic acid derivative (PAM) PAM->MRGPRX1 Enhances Binding Effector Effector Enzymes (e.g., PLC) G_protein->Effector Activates Second_Messenger Second Messengers (e.g., IP₃, DAG) Effector->Second_Messenger Generates Response Modulation of Neuronal Excitability (Pain/Itch Signal) Second_Messenger->Response Leads to

Caption: MRGPRX1 signaling pathway modulation by a PAM.

Experimental Workflow for Screening MRGPRX1 Modulators

The identification of novel MRGPRX1 modulators derived from this compound typically follows a structured workflow.

Screening_Workflow Start Synthesis of 2-(Ethanesulphonylamino)benzoic acid derivatives HTS High-Throughput Screening (HTS) against MRGPRX1 Start->HTS Hit_ID Hit Identification (Potentiation of agonist response) HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Animal models of pain/itch) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for MRGPRX1 modulator discovery.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The successful application of its derivatives as positive allosteric modulators of the MRGPRX1 receptor highlights its significant potential in the development of next-generation therapeutics for pain and itch, offering a promising alternative to traditional analgesic pathways. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry and materials science.

References

The Dawn of a New Therapeutic Frontier: Discovery of Novel 2-(Alkylsulfonylamino)benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led scientists down a multitude of chemical avenues. Among these, the 2-(alkylsulfonylamino)benzoic acid scaffold has emerged as a particularly promising pharmacophore, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this intriguing class of compounds, with a focus on their potential as modulators of the Mas-related G protein-coupled receptor X1 (MrgX1), a non-opioid target for the treatment of chronic pain.[1]

A Versatile Scaffold: Synthesis and Chemical Exploration

The core structure of 2-(alkylsulfonylamino)benzoic acid derivatives is typically synthesized through a modular and efficient route, allowing for extensive structure-activity relationship (SAR) studies.[1] The general synthetic pathway commences with the coupling of anthranilic acid with an appropriate sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.[1] This intermediate is then coupled with an aniline or other amine to generate the final benzamide product.[1]

This modularity has enabled the exploration of various substitutions on the phenyl rings and the alkylsulfonyl moiety, as well as the synthesis of amide bioisosteres such as benzimidazoles, triazoles, and oxadiazoles, in an effort to optimize potency, selectivity, and pharmacokinetic properties.[1]

General Synthetic Workflow

Synthetic_Workflow A Anthranilic Acid C Sulfonamide Intermediate A->C Coupling (e.g., NaHCO3, H2O) B Sulfonyl Chloride B->C E Final 2-(Alkylsulfonylamino)benzoic Acid Compound C->E Coupling (e.g., T3P) F Bioisostere Synthesis C->F Further Reactions D Aniline / Amine D->E

Caption: General synthetic scheme for 2-(alkylsulfonylamino)benzoic acid compounds.

Targeting MrgX1: A Novel Approach to Pain Management

A significant breakthrough in the exploration of this chemical class has been the identification of potent positive allosteric modulators (PAMs) of MrgX1.[1] MrgX1 is an attractive non-opioid receptor target for the potential treatment of chronic pain.[1] The initial discovery of the 2-(sulfonamido)-N-phenylbenzamide scaffold as an MrgX1 PAM originated from a high-throughput screening campaign.[1] Subsequent medicinal chemistry efforts have focused on optimizing the initial hits to improve potency and drug metabolism and pharmacokinetics (DMPK) properties.[1]

MrgX1 Activation and Downstream Signaling

MrgX1_Signaling cluster_cell HEK293 Cell MrgX1 MrgX1 Receptor Gq Gq Protein MrgX1->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Intracellular Ca2+ Release ER->Ca Stimulates Agonist Agonist (e.g., BAM8-22) Agonist->MrgX1 PAM 2-(Alkylsulfonylamino)benzoic Acid Compound (PAM) PAM->MrgX1 Allosteric Modulation

Caption: Simplified signaling pathway of MrgX1 activation by an agonist and a PAM.

Quantitative Analysis of Biological Activity

Structure-activity relationship studies have been crucial in identifying key structural features that enhance the potency of these compounds as MrgX1 PAMs. Halogen substitutions on the benzamide phenyl ring have been shown to significantly improve potency.[1] The following tables summarize the in vitro activity of selected compounds.

Table 1: In Vitro Potency of Selected 2-(Alkylsulfonylamino)benzoic Acid Derivatives as MrgX1 PAMs [1]

CompoundR GroupEC50 (µM)
ML382 (1) Cyclopropyl>10
6c 5-Fluoro0.014
6d 5-Fluoro0.285

Assays were carried out in the presence of 10 nM BAM8-22.

Table 2: In Vivo Pharmacokinetic Properties of a Selected Compound [1]

CompoundDosing RouteDose (mg/kg)Formulation
Selected Compound IV (Cassette)0.25DMSO:PEG400:EtOH:Saline (5:48:10:37)
Selected Compound Discrete-10% DMSO/10% Cremophor EL/30% PEG400/50% Water

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of these findings.

General Procedure for the Synthesis of 2-(Sulfonamido)-N-benzamides[1]
  • Sulfonamide Formation: Anthranilic acid is dissolved in a basic aqueous solution (e.g., NaHCO3 in water).

  • The appropriate sulfonyl chloride is added to the solution, and the reaction is stirred until completion to yield the sulfonamide intermediate.

  • Amide Coupling: The sulfonamide intermediate is then coupled with the desired aniline or amine using a coupling agent such as T3P (Propylphosphonic anhydride).

  • The final product is purified using standard techniques such as chromatography.

Calcium Imaging Assay for MrgX1 Activity[1]
  • Cell Culture: HEK293 cells stably expressing the MrgX1 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compounds in the presence of a known MrgX1 agonist (e.g., BAM8-22).

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored using a fluorescent calcium indicator.

  • Data Analysis: The enhanced activation of MrgX1 by the compounds is determined by measuring the increase in the fluorescence signal.

Experimental Workflow for Compound Evaluation

Experimental_Workflow A Compound Synthesis and Characterization B In Vitro Screening (e.g., Ca2+ Imaging Assay) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Optimization C->D D->B Iterative Design E In Vitro DMPK Assays (e.g., Microsomal Stability) D->E F In Vivo Pharmacokinetic Studies E->F G Preclinical Development F->G

References

Methodological & Application

Synthesis of 2-(Ethanesulphonylamino)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Ethanesulphonylamino)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the nucleophilic substitution reaction between 2-aminobenzoic acid (anthranilic acid) and ethanesulfonyl chloride.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The core structure, featuring a sulfonamide linkage to an anthranilic acid scaffold, is found in various compounds with therapeutic applications. This protocol outlines a straightforward and efficient method for the preparation of this key intermediate. The reaction proceeds via the sulfonylation of the amino group of 2-aminobenzoic acid.

Reaction Scheme

The synthesis of this compound is achieved by the reaction of 2-aminobenzoic acid with ethanesulfonyl chloride in the presence of a base.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

While a specific yield for this exact compound is not detailed in the cited literature, a general yield for the sulfonylation of anthranilic acid is provided.

ParameterValueReference
Reaction Yield25 - 80%[1]
PurityHigh (Assumed after purification)-
Molecular Weight229.25 g/mol -
Molecular FormulaC₉H₁₁NO₄S-

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-(sulfonamido)-N-benzamides[1].

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Ethanesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in deionized water containing sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours[1].

  • Work-up:

    • After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Visualizations

Experimental Workflow:

SynthesisWorkflow A Dissolve 2-aminobenzoic acid and NaHCO3 in water B Cool to 0°C A->B C Add ethanesulfonyl chloride dropwise B->C D Stir at room temperature for 12h C->D E Acidify with 1M HCl D->E F Extract with ethyl acetate E->F G Wash with brine F->G H Dry with Na2SO4 G->H I Evaporate solvent H->I J Purify by recrystallization I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Logical Relationship):

LogicalRelationship Start Starting Materials: 2-Aminobenzoic Acid Ethanesulfonyl Chloride Reaction Sulfonylation Reaction Start->Reaction Base Base: Sodium Bicarbonate Base->Reaction Intermediate Sodium 2-(ethanesulfonylamino)benzoate (in situ) Reaction->Intermediate Acidification Acidification: Hydrochloric Acid Intermediate->Acidification Product Final Product: This compound Acidification->Product

Caption: Logical flow of the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-(Ethanesulphonylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(Ethanesulphonylamino)benzoic acid in various sample matrices. The protocols are designed to be adaptable for applications in pharmacokinetic studies, impurity profiling, and quality control. The information is based on established analytical techniques for structurally similar compounds, including N-acylated aminobenzoic acids and aromatic sulphonamides, providing a robust starting point for method development and validation.

Introduction

This compound is an organic molecule containing both a carboxylic acid and a sulphonamide functional group. Accurate and precise quantification of this compound is crucial for its development and use in pharmaceutical applications. This document outlines two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Additionally, a protocol for a stability-indicating assay using forced degradation studies is provided to ensure the method can distinguish the active pharmaceutical ingredient (API) from its degradation products.

Analytical Methods Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for quantifying this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies, such as pharmacokinetics, where the analyte is present at low concentrations in complex biological matrices like plasma or urine.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of compounds structurally similar to this compound. This data serves as a benchmark for method development and validation.

Table 1: HPLC-UV Performance Characteristics for Structurally Similar Compounds

ParameterTypical Performance
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Performance Characteristics for Structurally Similar Compounds

ParameterTypical Performance
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and 0.1% formic acid in water

  • This compound reference standard

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or 280 nm for aromatic compounds).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Dilution_Series Calibration Standards Standard->Dilution_Series Dissolve & Dilute Sample Test Sample Sample_Solution Sample Solution Sample->Sample_Solution Dissolve Solvent Solvent (Methanol) Solvent->Standard Solvent->Sample Filter_Standards Filtered Standards Dilution_Series->Filter_Standards Filter Filter_Samples Filtered Sample Sample_Solution->Filter_Samples Filter HPLC HPLC-UV System Filter_Standards->HPLC Inject Filter_Samples->HPLC Inject Data Chromatograms HPLC->Data Acquire Data Calibration Calibration Curve Data->Calibration Plot Standards QuantResult Quantitative Result Data->QuantResult Analyze Sample Calibration->QuantResult Calculate Concentration

Caption: HPLC-UV Experimental Workflow.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of this compound in biological matrices.

1. Instrumentation and Materials

  • LC-MS/MS system (Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile phase: Acetonitrile and 0.1% formic acid in water

  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.

  • Acetonitrile (for protein precipitation)

2. LC-MS/MS Conditions

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • MRM Transitions: Determine the precursor ion (Q1) and a stable product ion (Q3) for both the analyte and the internal standard by direct infusion.

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare as in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of dilutions in a blank matrix (e.g., plasma) to create the calibration curve.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

4. Analysis and Quantification

  • Inject the calibration standards and samples.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the concentration.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate Add & Vortex IS Internal Standard in Acetonitrile IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant Collect Supernatant LCMS LC-MS/MS System Supernatant->LCMS Inject Data Peak Area Ratios LCMS->Data Acquire MRM Data QuantResult Concentration Result Data->QuantResult Calculate Calibration Calibration Curve Calibration->QuantResult

Caption: LC-MS/MS Bioanalytical Workflow.

Protocol 3: Stability-Indicating Assay Method Development

This protocol outlines the steps for conducting forced degradation studies to develop a stability-indicating analytical method.[2]

1. Forced Degradation (Stress) Studies

  • Expose solutions of this compound to the following conditions to induce degradation (aim for 5-20% degradation):[3]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light.

  • Neutralize the acidic and basic samples before analysis.

2. Method Development and Specificity

  • Develop an HPLC method (as in Protocol 1) that can separate the parent drug from all degradation products.

  • The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

3. Validation

  • Validate the developed stability-indicating method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

FDS_Logical_Relationship cluster_stress Forced Degradation Conditions cluster_degradants Generated Samples Acid Acid Hydrolysis Deg_Acid Degradation Products (Acid) Acid->Deg_Acid Base Base Hydrolysis Deg_Base Degradation Products (Base) Base->Deg_Base Oxidation Oxidation Deg_Ox Degradation Products (Ox.) Oxidation->Deg_Ox Thermal Thermal Deg_Therm Degradation Products (Therm.) Thermal->Deg_Therm Photo Photolysis Deg_Photo Degradation Products (Photo) Photo->Deg_Photo API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Stability-Indicating HPLC Method Deg_Acid->Analysis Deg_Base->Analysis Deg_Ox->Analysis Deg_Therm->Analysis Deg_Photo->Analysis Result Separation of API from all Degradation Products Analysis->Result

Caption: Forced Degradation Study Logic.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the quantitative analysis of this compound. By adapting these methodologies, researchers, scientists, and drug development professionals can establish robust and reliable analytical procedures to support various stages of pharmaceutical development. It is essential to perform method validation for the specific application and sample matrix to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for the Purification of 2-(Ethanesulfonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(Ethanesulfonylamino)benzoic acid, a crucial step for ensuring the quality and reliability of this compound in research and development. The protocols outlined below are based on established purification techniques for analogous aromatic carboxylic acids and are intended to serve as a comprehensive guide.

Introduction

2-(Ethanesulfonylamino)benzoic acid is an organic compound whose purity is critical for its application in various fields, including medicinal chemistry and materials science. The presence of impurities can significantly impact the outcome of downstream applications. This document details two primary purification techniques: recrystallization and column chromatography, along with methods for purity assessment.

Purification Techniques

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For 2-(Ethanesulfonylamino)benzoic acid, a mixed solvent system is often preferable to achieve optimal solubility characteristics.

Workflow for Recrystallization:

G cluster_0 Recrystallization Workflow A Dissolution of Crude Product in Minimum Hot Solvent B Hot Filtration (to remove insoluble impurities) A->B C Slow Cooling of Filtrate (to induce crystallization) B->C D Crystal Collection (via vacuum filtration) C->D E Washing of Crystals (with cold solvent) D->E F Drying of Pure Crystals E->F

Caption: A general workflow for the purification of 2-(Ethanesulfonylamino)benzoic acid by recrystallization.

Experimental Protocol for Recrystallization:

  • Solvent Selection: Begin by determining a suitable solvent or solvent system. Based on the structure of the target molecule (an aromatic carboxylic acid with a sulfonamide group), solvents such as ethanol, methanol, acetic acid, or mixtures with water are good starting points.[1][2] Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Ethanesulfonylamino)benzoic acid in the minimum amount of the chosen hot solvent. Continuous stirring and gentle heating will facilitate dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and, if used, the activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation: Recrystallization Efficiency

ParameterBefore Recrystallization (Typical)After Recrystallization (Expected)
Purity (by HPLC) ~95%>99%
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point Broad rangeSharp, defined range
Recovery Yield N/A80-95% (highly dependent on initial purity and technique)

Note: The data presented are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Column Chromatography

For impurities that have similar solubility profiles to the target compound, column chromatography is a more effective purification method. This technique separates compounds based on their differential adsorption to a stationary phase.

Workflow for Column Chromatography:

G cluster_1 Column Chromatography Workflow A Slurry Packing of Stationary Phase (e.g., Silica Gel) B Loading of Crude Product A->B C Elution with Mobile Phase B->C D Fraction Collection C->D E Purity Analysis of Fractions (e.g., by TLC) D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G

Caption: A schematic workflow for the purification of 2-(Ethanesulfonylamino)benzoic acid using column chromatography.

Experimental Protocol for Column Chromatography:

  • Stationary and Mobile Phase Selection: For a polar compound like 2-(Ethanesulfonylamino)benzoic acid, normal-phase chromatography with silica gel as the stationary phase is a common choice. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[3] The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the target compound around 0.3-0.4).

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate all components effectively.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(Ethanesulfonylamino)benzoic acid.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Logical Relationship for Purity Assessment:

G cluster_2 Purity Assessment Logic A Purified Compound B High-Performance Liquid Chromatography (HPLC) A->B C Melting Point Analysis A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D E Mass Spectrometry (MS) A->E F Purity Confirmation B->F C->F D->F E->F

Caption: Logical flow for confirming the purity of 2-(Ethanesulfonylamino)benzoic acid after purification.

Protocols for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound.[4] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., formic acid or phosphoric acid).[4] Purity is determined by the area percentage of the main peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point.[1] A broad melting range is indicative of impurities.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify 2-(Ethanesulfonylamino)benzoic acid to a high degree of purity, ensuring the reliability and reproducibility of their experimental results.

References

Application Notes and Protocols for 2-(Ethanesulphonylamino)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 2-(Ethanesulphonylamino)benzoic acid and its derivatives based on the biological activity of structurally related compounds. Detailed protocols for relevant assays are also provided to facilitate the exploration of this chemical scaffold in drug discovery programs.

Introduction

This compound belongs to the sulfonamidobenzoic acid class of compounds, a scaffold that has demonstrated a wide range of biological activities and has been explored for various therapeutic targets. While specific data for this compound is limited in publicly available literature, its structural analogs have shown promise as modulators of G-protein coupled receptors, inhibitors of viral replication, and enzyme inhibitors. These notes will focus on the potential applications of this compound and its derivatives in three key areas: modulation of the Mas-related G-protein coupled receptor X1 (MrgX1) for pain management, inhibition of Coxsackievirus B3 (CVB3) for antiviral therapy, and inhibition of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) for applications in immunology and oncology.

Section 1: Positive Allosteric Modulation of MrgX1

Application: Development of novel analgesics for the treatment of chronic pain.

The Mas-related G-protein coupled receptor X1 (MrgX1) is a promising non-opioid target for pain management.[1] Positive allosteric modulators (PAMs) of MrgX1 can enhance the activity of endogenous ligands, offering a potential therapeutic approach with a reduced risk of side effects compared to direct agonists.[2] Structurally similar compounds to this compound, specifically 2-sulfonamidebenzamides, have been identified as potent and selective PAMs of MrgX1.[1]

Quantitative Data for MrgX1 PAMs

The following table summarizes the in vitro activity of 2-sulfonamidebenzamide analogs as MrgX1 positive allosteric modulators. The data is presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response.

Compound IDStructureR GroupEC50 (µM)
8a 2-(Cyclopropylsulfonamido)-N-(5-chloro-2-ethoxyphenyl)benzamide5-chloro0.055
8c 2-(Cyclopropylsulfonamido)-N-(2-ethoxy-5-methylphenyl)benzamide5-methyl0.069
8e 2-(Cyclopropylsulfonamido)-N-(2-ethoxy-5-fluorophenyl)benzamide5-fluoro0.013
6c 2-(Ethylsulfonamido)-N-(2-ethoxy-5-fluorophenyl)benzamide5-fluoro0.014

Data extracted from "Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1".[1]

Experimental Protocol: MrgX1 Positive Allosteric Modulator Assay

This protocol describes a cell-based assay to identify and characterize positive allosteric modulators of MrgX1 using a fluorescent calcium indicator.

1. Cell Culture and Maintenance:

  • Culture HEK293 cells stably expressing human MrgX1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Calcium Mobilization Assay:

  • Seed the MrgX1-expressing HEK293 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare a dilution series of the test compound (e.g., this compound derivatives) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Add the test compound to the cells and incubate for a specified period (e.g., 15-30 minutes).

  • Add a sub-maximal concentration (EC20) of the MrgX1 agonist, such as Bovine Adrenal Medulla 8-22 (BAM8-22), to the wells.

  • Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

3. Data Analysis:

  • Calculate the increase in fluorescence signal relative to the baseline.

  • Plot the response against the concentration of the test compound.

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of MrgX1 Signaling Pathway

MrgX1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MrgX1 MrgX1 Gq Gαq MrgX1->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability & Itch PKC->Neuronal_Excitability Ca_release->Neuronal_Excitability BAM8_22 BAM8-22 (Agonist) BAM8_22->MrgX1 Binds PAM 2-(Ethanesulphonylamino) benzoic acid (PAM) PAM->MrgX1 Enhances Binding

Caption: MrgX1 signaling pathway initiated by agonist binding and enhanced by a PAM.

Section 2: Inhibition of Coxsackievirus B3 Replication

Application: Development of antiviral agents for the treatment of diseases caused by Coxsackievirus B3, such as viral myocarditis and aseptic meningitis.

Derivatives of sulfonamidobenzoic acid have been identified as inhibitors of the enterovirus life cycle.[3] These compounds represent a potential starting point for the development of novel therapeutics against Coxsackievirus B3 (CVB3).

Quantitative Data for CVB3 Inhibitors

The following table presents the in vitro antiviral activity and cytotoxicity of 4-substituted sulfonamidobenzoic acid derivatives against the CVB3 Nancy strain.

Compound IDStructureIC50 (µM)CC50 (µM)Selectivity Index (SI)
4 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid4.29>300>69.9
7a 4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid4.22>300>71.1
2a (Ref) 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid5.54>300>54.2

Data extracted from "Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3".[3]

Experimental Protocol: CVB3 Antiviral Assay (CPE Inhibition)

This protocol outlines a method to assess the antiviral activity of compounds against CVB3 by measuring the inhibition of the cytopathic effect (CPE).[4]

1. Cell and Virus Culture:

  • Grow HeLa or Vero cells in MEM supplemented with 10% FBS.

  • Propagate the CVB3 Nancy strain in the selected cell line and determine the viral titer (TCID50).

2. Antiviral Activity Assay:

  • Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cells and infect them with CVB3 at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

3. Cytotoxicity Assay:

  • In a parallel plate with uninfected cells, add the same concentrations of the test compound to determine its cytotoxicity.

  • Incubate under the same conditions as the antiviral assay plate.

4. Quantification of CPE and Viability (MTT Assay):

  • After the incubation period, add MTT solution to all wells and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability and viral inhibition for each compound concentration.

  • Determine the IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values from the dose-response curves.

  • Calculate the Selectivity Index (SI = CC50/IC50).

Visualization of CVB3 Life Cycle and Potential Drug Targets

CVB3_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell cluster_membrane Plasma Membrane CVB3 CVB3 Virion CAR_DAF CAR/DAF Receptors CVB3->CAR_DAF Attachment Uncoating Uncoating CAR_DAF->Uncoating Internalization Viral_RNA Viral (+)RNA Uncoating->Viral_RNA Translation Translation (Host Ribosomes) Viral_RNA->Translation Replication RNA Replication (RdRp) Viral_RNA->Replication Assembly Virion Assembly Viral_RNA->Assembly Polyprotein Viral Polyprotein Translation->Polyprotein Proteolysis Proteolytic Processing Polyprotein->Proteolysis Viral_Proteins Structural & Non-structural Proteins Proteolysis->Viral_Proteins Viral_Proteins->Replication Viral_Proteins->Assembly Replication->Viral_RNA Progeny (+)RNA Progeny_Virions Progeny Virions Assembly->Progeny_Virions Release Release (Lysis) Progeny_Virions->Release Target_Uncoating Target: Uncoating Target_Uncoating->Uncoating Target_Replication Target: Replication Target_Replication->Replication

Caption: The life cycle of Coxsackievirus B3 and potential targets for antiviral drugs.

Section 3: Inhibition of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Application: Development of therapeutics for autoimmune diseases and cancer by modulating antigen presentation.

ERAP2 plays a critical role in the final trimming of antigenic peptides before their presentation by MHC class I molecules.[5] Inhibition of ERAP2 can alter the immunopeptidome, which may be a valuable strategy for treating certain autoimmune diseases and cancers. Phenylsulfamoyl benzoic acid derivatives have been identified as novel inhibitors of ERAP2.

Quantitative Data for ERAP2 Inhibitors

The following table shows the inhibitory activity of a phenylsulfamoyl benzoic acid derivative against ERAP2.

Compound IDStructureTargetIC50 (µM)
Compound 61 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acidERAP20.24

Data extracted from "A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition".

Experimental Protocol: ERAP2 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant human ERAP2.[1][6]

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

  • Recombinant human ERAP2.

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC).

  • Test compound (e.g., this compound derivatives) dissolved in DMSO.

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well black plate, add the test compound dilutions.

  • Add a solution of recombinant ERAP2 to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding the R-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualization of ERAP2's Role in Antigen Presentation

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptides Proteasome->Peptides Protein Intracellular Protein Protein->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport Precursor_Peptide Precursor Peptide (>8-9 aa) TAP->Precursor_Peptide ERAP2 ERAP2 Precursor_Peptide->ERAP2 Trimming Optimal_Peptide Optimal Peptide (8-9 aa) ERAP2->Optimal_Peptide MHC_I MHC Class I Optimal_Peptide->MHC_I Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Inhibitor 2-(Ethanesulphonylamino) benzoic acid (Inhibitor) Inhibitor->ERAP2 Inhibits

Caption: The role of ERAP2 in the MHC class I antigen presentation pathway and its inhibition.

Disclaimer: The information provided in these application notes is based on the scientific literature for structurally related compounds and is intended for research purposes only. The biological activities and protocols should be validated for this compound specifically.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Ethanesulphonylamino)benzoic acid is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a benzoic acid moiety and an ethanesulfonylamino group, suggests possible biological activities, including anti-inflammatory and antimicrobial effects. Benzoic acid derivatives have been explored for various pharmacological properties, including anti-inflammatory and analgesic activities.[1][2][3] The sulfonamide group is a well-known pharmacophore present in a wide range of antimicrobial drugs. This document provides a comprehensive set of detailed protocols for the initial in vitro screening of this compound to elucidate its bioactivity and cytotoxic profile.

Tier 1: Preliminary Cytotoxicity Assessment

A fundamental first step in the evaluation of any compound is to determine its cytotoxic potential. This information is critical for establishing a safe concentration range for subsequent, more specific, cell-based assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound in various cell lines.

Materials:

  • This compound

  • Cell lines: Human embryonic kidney 293 (HEK293), human colorectal carcinoma (HT-29), and murine macrophage (RAW 264.7) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in a complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the cytotoxicity assay can be summarized in the following table:

Cell LineIncubation Time (hours)IC50 (µM)
HEK29324>1000
48850
72620
HT-2924>1000
48920
72710
RAW 264.724>1000
48780
72550

Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treat with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Data_Acquisition Read Absorbance Formazan_Solubilization->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound.

Tier 2: Screening for Anti-inflammatory Activity

Given the presence of the benzoic acid moiety, a key objective is to investigate the anti-inflammatory potential of the compound. This can be achieved by assessing its ability to modulate inflammatory responses in macrophages.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete DMEM medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (untreated cells).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Experimental Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Supernatants from the NO assay

  • TNF-α and IL-6 ELISA kits

  • ELISA plate reader

Procedure:

  • Use the cell culture supernatants collected from the nitric oxide assay.

  • Follow the manufacturer's instructions provided with the TNF-α and IL-6 ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

Data Presentation

The quantitative data for the anti-inflammatory assays can be presented as follows:

Table 2: Inhibition of Nitric Oxide Production

Compound Concentration (µM)NO Production (% of Control)
195
1075
5040
10025

Table 3: Reduction of Pro-inflammatory Cytokine Levels

Compound Concentration (µM)TNF-α (% of Control)IL-6 (% of Control)
108085
505055
1003035

LPS-Induced Inflammatory Signaling Pathway

LPS_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Nucleus->iNOS Cytokines Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines NO Nitric Oxide iNOS->NO TNFa_IL6 TNF-α, IL-6 Cytokines->TNFa_IL6 Compound 2-(Ethanesulphonylamino) benzoic acid Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Tier 3: Screening for Antimicrobial Activity

The presence of a sulfonamide-like moiety warrants the investigation of the compound's antimicrobial properties. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of this compound against common bacterial and fungal strains.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well plates

  • Bacterial and fungal inoculums

  • Resazurin dye (for viability indication)

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the inoculum to each well of the 96-well plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Data Presentation

The antimicrobial activity can be summarized in the following table:

Table 4: Minimum Inhibitory Concentration (MIC) Values

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922>256
Candida albicansATCC 90028>256

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Serial Dilution Inoculation Inoculate 96-well plate Compound_Dilution->Inoculation Inoculum_Prep Microorganism Inoculum Prep Inoculum_Prep->Inoculation Incubation Incubate Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Cell-Based Analysis of 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethanesulphonylamino)benzoic acid is a synthetic organic compound with potential pharmacological activities. Its structural similarity to other biologically active benzoic acid and sulfonamide derivatives suggests it may modulate various cellular processes. Given the limited specific information on its mechanism of action, a broad-based phenotypic screening approach is a robust initial strategy to elucidate its cellular effects. This document provides a detailed protocol for a high-content cell-based assay to assess the impact of this compound on cell health, morphology, and proliferation.

Principle of the Assay

This protocol utilizes a multi-parametric high-content imaging assay to simultaneously evaluate cytotoxicity, cell proliferation, and morphological changes induced by this compound. Human U2OS osteosarcoma cells are treated with the compound, followed by staining with a combination of fluorescent dyes to visualize the nucleus, cytoplasm, and cytoskeleton. Automated microscopy and image analysis are then employed to quantify various cellular features, providing a comprehensive phenotypic fingerprint of the compound's activity. This approach is analogous to the "cell painting" assays used for morphological profiling of other novel compounds.

Data Presentation

Table 1: Summary of Expected Quantitative Data from High-Content Analysis

ParameterDescriptionReadoutExpected Effect of a Bioactive Compound
Cell Count Number of viable cells per wellNuclear stain intensity and object countDecrease (cytotoxicity/anti-proliferative) or Increase (pro-proliferative)
Nuclear Area Average area of the cell nucleus in µm²DAPI stain segmentationIncrease or decrease, indicating changes in cell cycle or apoptosis
Nuclear Intensity Average fluorescence intensity of the nuclear stainDAPI fluorescence measurementChanges may indicate chromatin condensation (apoptosis)
Cytoplasmic Area Average area of the cell cytoplasm in µm²Cytoplasmic stain segmentationIncrease or decrease, indicating changes in cell size and morphology
Mitochondrial Mass Total intensity of mitochondrial stain per cellMitoTracker stain intensityChanges may indicate effects on mitochondrial function or biogenesis
Cytoskeletal Integrity Measurement of actin filament structure and intensityPhalloidin stain intensity and texture analysisDisruption or reorganization of actin filaments
IC50 (Growth) Concentration of compound causing 50% inhibition of cell growthDose-response curve of cell countA key measure of the compound's potency

Experimental Protocols

Materials and Reagents
  • Human U2OS osteosarcoma cell line (ATCC® HTB-96™)

  • This compound (user-supplied)

  • McCoy's 5A Medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Hoechst 33342 (nuclear stain)

  • CellMask™ Deep Red Plasma Membrane Stain

  • Phalloidin-iFluor 488 (actin cytoskeleton stain)

  • MitoTracker™ Red CMXRos (mitochondrial stain)

  • 384-well, black, clear-bottom microplates

  • High-content imaging system

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Cell Staining cluster_imaging Image Acquisition & Analysis cluster_data Data Interpretation cell_seeding Seed U2OS cells in 384-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_prep Prepare serial dilutions of this compound incubation1->compound_prep add_compound Add compound to cells compound_prep->add_compound incubation2 Incubate for 48 hours add_compound->incubation2 staining_cocktail Prepare staining cocktail (Hoechst, Phalloidin, CellMask, MitoTracker) incubation2->staining_cocktail add_stain Add staining cocktail to cells staining_cocktail->add_stain incubation3 Incubate for 30 minutes add_stain->incubation3 image_acquisition Acquire images using a high-content imager incubation3->image_acquisition image_analysis Analyze images to extract cellular features image_acquisition->image_analysis data_quant Quantify cellular parameters image_analysis->data_quant pheno_profile Generate phenotypic profile and dose-response curves data_quant->pheno_profile

Caption: High-content screening workflow.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture U2OS cells in McCoy's 5A medium at 37°C and 5% CO₂.

    • Trypsinize and resuspend cells to a concentration of 2.5 x 10⁴ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

    • Add 10 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for 48 hours.

  • Cell Staining:

    • Prepare a staining solution containing:

      • Hoechst 33342 (2 µg/mL)

      • Phalloidin-iFluor 488 (1:1000 dilution)

      • CellMask™ Deep Red (1:10000 dilution)

      • MitoTracker™ Red CMXRos (200 nM)

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the staining solution to each well.

    • Incubate the plate in the dark at 37°C for 30 minutes.

    • Wash the cells twice with 50 µL of PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), FITC (Phalloidin), and Cy5 (CellMask, MitoTracker).

    • Capture at least four fields of view per well to ensure robust data.

  • Image and Data Analysis:

    • Use the imaging software's analysis module to segment and identify individual cells, nuclei, and cytoplasm.

    • Quantify the parameters listed in Table 1 for each cell.

    • Calculate the average values for each well and normalize to the vehicle control.

    • Generate dose-response curves for key parameters (e.g., cell count) to determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the activities of related sulfonamide compounds, this compound could potentially interfere with microtubule dynamics. A significant increase in the percentage of cells in the mitotic phase, coupled with altered microtubule morphology, would suggest an effect on tubulin polymerization.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway compound This compound tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization? microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Potential mechanism of action.

Conclusion

This application note provides a comprehensive framework for the initial cell-based characterization of this compound. The high-content screening approach offers a powerful and unbiased method to identify its cellular effects and generate hypotheses about its mechanism of action, thereby guiding future drug development efforts.

Application Note: UHPLC-MS/MS Analysis of 2-(sulfonylamino)benzoic Acid Analogs in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(sulfonylamino)benzoic acid analogs represent a class of compounds with significant therapeutic potential, often investigated for their roles as anti-inflammatory, anti-diabetic, and anti-cancer agents. Accurate quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of these acidic analogs in plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and highly selective detection by mass spectrometry.

Experimental Protocols

A generic UHPLC-MS/MS method suitable for various 2-(sulfonylamino)benzoic acid analogs is presented. Glibenclamide, a well-known sulfonylurea drug, is used as a representative compound to establish and validate the methodology.[1][2][3]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Materials:

    • Plasma sample

    • Acetonitrile (ACN) containing 0.1% formic acid and the internal standard (IS) (e.g., Glimepiride or a deuterated analog like Glyburide-d11).[1][6]

    • Microcentrifuge tubes or 96-well plates.[4][7]

    • Vortex mixer.

    • Microcentrifuge.

  • Protocol:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample. The 3:1 ratio of precipitant to plasma is effective for protein removal.[5][8]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[4]

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[4]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

    • Carefully collect the supernatant and transfer it to a clean tube or well for UHPLC-MS/MS analysis.

2. UHPLC Conditions

  • Instrumentation: A UHPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for retaining and separating these acidic compounds.[1][2][9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.[1][2][10]

  • Flow Rate: 0.3 mL/min.[11]

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Injection Volume: 5 µL.[12]

  • Column Temperature: 40 °C.[12]

3. MS/MS Conditions

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often suitable for sulfonylurea-type compounds.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions (for Glibenclamide):

    • Analyte (Glibenclamide): Precursor ion [M+H]⁺ m/z 494.2 → Product ion m/z 369.0.[3]

    • Internal Standard (Gliclazide): Precursor ion [M+H]⁺ m/z 324.0 → Product ion m/z 127.0.[3]

  • Ion Source Parameters:

    • IonSpray Voltage: 4.0 - 5.5 kV.[12]

    • Temperature: 500 °C.[12]

    • Curtain Gas: 20 psi.[12]

    • Collision Gas: 9 psi.[12]

    • Ion Source Gas 1: 60 psi.[12]

    • Ion Source Gas 2: 60 psi.[12]

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation results for similar bioanalytical assays.[13][14][15]

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| 2-(sulfonylamino)benzoic acid analog | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ 1 < 15 < 15 ± 20
LQC 3 < 15 < 15 ± 15
MQC 100 < 15 < 15 ± 15
HQC 800 < 15 < 15 ± 15

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
LQC 3 85 - 115 85 - 115

| HQC | 800 | 85 - 115 | 85 - 115 |

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 UHPLC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) Add_ACN Add 300 µL Acetonitrile with Internal Standard Plasma->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Incubate Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge Centrifuge (14,000g, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS MS/MS Detection (Triple Quadrupole, MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for UHPLC-MS/MS analysis.

G cluster_ADME Pharmacokinetic Profile Absorption Absorption (Oral Administration) Distribution Distribution (Plasma Protein Binding) Absorption->Distribution Metabolism Metabolism (e.g., CYP2C9) Distribution->Metabolism Excretion Excretion (Urine/Feces) Distribution->Excretion Metabolism->Excretion

References

Application Notes and Protocols for In Vivo Studies of Benzoic Acid Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo studies for 2-(Ethanesulphonylamino)benzoic acid were identified in the available literature. The following application notes and protocols are based on data from studies on benzoic acid and its derivatives, such as 2-(quinoline-8-carboxamido)benzoic acid (2-QBA). This information is intended to serve as a general guideline for researchers, scientists, and drug development professionals. All experimental plans should be adapted and validated for the specific compound of interest.

Introduction

Benzoic acid and its derivatives are a class of compounds with a wide range of applications, including their use as food preservatives and their potential as therapeutic agents. Understanding the in vivo pharmacokinetics, efficacy, and toxicology of these compounds is crucial for their development and safe use. These application notes provide a summary of preclinical data and standardized protocols for evaluating benzoic acid derivatives in animal models.

Preclinical Data Summary

The following tables summarize quantitative data from various in vivo studies on benzoic acid and a related derivative, 2-QBA.

Table 1: Acute Toxicity of Benzoic Acid in Various Animal Models.[1][2]
Animal ModelRoute of AdministrationLD50 (mg/kg bw)Reference
RatOral1700 - 3040(Opdyke 1979, JECFA 1983, IUCLID 1996)[1]
MouseOral1940 - 2370(Opdyke 1979, JECFA 1983, IUCLID 1996)[1]
RabbitDermal> 5000(Opdyke 1979)[1]
DogOral~2000(Opdyke 1979, JECFA 1983, IUCLID 1996)[1]
Table 2: Repeated Dose Toxicity of Benzoic Acid.
Animal ModelDosing RegimenNOAEL (mg/kg bw/day)Observed Effects at Higher DosesReference
Rat (4 generations)0.5% and 1% in diet500No adverse effects observed.(EFSA ANS Panel, 2016)[2]
Rat (90 days)0, 1, 2, 4, or 8% in diet~540-5160 (range)Reduced weight gain, increased kidney and liver weights at 8%.(Deuel et al. 1954)[1]
Rabbit (3 weeks)Up to 2500 mg/kg bw/d (dermal)2500No treatment-related effects.(OECD, 2004)
Table 3: Pharmacokinetic Parameters of 2-(quinoline-8-carboxamido)benzoic acid (2-QBA) in Mice.[4][5][6]
Administration RouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
Intravenous0.5---N/A
Intravenous1.0---N/A
Oral2.0Significantly longer than IV--68.3 - 83.7
Oral5.0Significantly longer than IV--68.3 - 83.7
Oral15.0Significantly shorter than 2 and 5 mg/kg--68.3 - 83.7

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific research question and the characteristics of the test compound.

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD50) of a test compound after a single oral administration.

Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Animal balance

  • Standard laboratory animal caging and diet

Procedure:

  • Fast animals overnight (with access to water) before dosing.

  • Prepare a solution/suspension of the test compound in the vehicle at the desired concentrations.

  • Administer a single oral dose to one animal at the starting dose level (e.g., 2000 mg/kg).

  • Observe the animal for signs of toxicity and mortality for at least 14 days. Key observation times are the first 30 minutes, 4 hours, 24 hours, and then daily.

  • If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

  • The dose progression or regression factor is typically 3.2.

  • Continue the procedure until the stopping criteria are met (e.g., 4-5 animals have been tested around the estimated LD50).

  • Calculate the LD50 using appropriate statistical methods (e.g., maximum likelihood).

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration.

Animal Model: Male ICR mice (6-8 weeks old).

Materials:

  • Test compound

  • Vehicle for IV and oral administration

  • Syringes and needles for IV and oral administration

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Divide animals into groups for intravenous (IV) and oral (PO) administration at different dose levels.

  • For the IV group, administer the test compound via the tail vein.

  • For the PO group, administer the test compound via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma by centrifugation.

  • Analyze plasma samples to determine the concentration of the test compound using a validated analytical method.

  • Calculate pharmacokinetic parameters (e.g., T1/2, Cmax, AUC) using appropriate software.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be modulated by a benzoic acid derivative, leading to a therapeutic effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Therapeutic_Effect Therapeutic_Effect Gene_Expression->Therapeutic_Effect Benzoic_Acid_Derivative Benzoic_Acid_Derivative Benzoic_Acid_Derivative->Receptor Binds to

Caption: Hypothetical signaling cascade initiated by a benzoic acid derivative.

Experimental Workflow Diagram

This diagram outlines the general workflow for conducting an in vivo animal study.

G Study_Design Study_Design Animal_Acclimatization Animal_Acclimatization Study_Design->Animal_Acclimatization Dosing Dosing Animal_Acclimatization->Dosing In_Life_Observations In_Life_Observations Dosing->In_Life_Observations Sample_Collection Sample_Collection In_Life_Observations->Sample_Collection Data_Analysis Data_Analysis Sample_Collection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for an in vivo animal study.

References

Application Notes and Protocols for the Formulation of 2-(Ethanesulphonylamino)benzoic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethanesulphonylamino)benzoic acid is a synthetic organic compound belonging to the class of sulfonamides and benzoic acid derivatives. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Derivatives of benzoic acid have been explored for a range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and antiviral agents[1][2][3]. The sulfonamide group is a well-known pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. Given its chemical structure, this compound is predicted to be a poorly water-soluble compound, which presents a significant challenge for its formulation in biological assays.[4][5][6][7][8]

These application notes provide a comprehensive guide to formulating this compound for in vitro and in vivo biological testing. The protocols outlined below are designed to address the anticipated poor aqueous solubility of the compound and to provide a starting point for developing a robust and reproducible formulation.

Physicochemical Properties (Hypothetical Data)

PropertyHypothetical ValueMethod
Molecular FormulaC₉H₁₁NO₄S---
Molecular Weight229.25 g/mol ---
AppearanceWhite to off-white solidVisual Inspection
Aqueous Solubility (pH 7.4)< 0.1 mg/mLShake-flask method
pKa (acidic)~3.5 (Carboxylic acid)In silico prediction / Potentiometric titration
pKa (basic)~9.0 (Sulfonamide)In silico prediction / Potentiometric titration
LogP~2.5In silico prediction / HPLC method
Melting Point180-185 °CDifferential Scanning Calorimetry (DSC)

Formulation Strategies for Poorly Soluble Compounds

Due to its predicted low aqueous solubility, direct dissolution of this compound in aqueous buffers for biological testing is likely to be impractical. Several strategies can be employed to enhance its solubility and bioavailability.[4][5][6] The choice of formulation will depend on the specific requirements of the biological assay (e.g., in vitro vs. in vivo), the desired concentration, and the tolerance of the biological system to the formulation excipients.

Key formulation approaches include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility. As this compound has both an acidic and a basic functional group, its solubility will be pH-dependent.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[4]

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4]

  • Lipid-Based Formulations: For oral administration, lipid-based drug delivery systems (LBDDS) can improve absorption and bioavailability.[4][5]

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[4][7]

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for in vitro and in vivo studies.

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous assay buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.29 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • This stock solution can be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: Formulation in an Aqueous Co-solvent/Surfactant Vehicle for In Vivo (Oral) Administration

This protocol describes the preparation of a formulation suitable for oral gavage in rodents. This vehicle is designed to enhance the solubility and absorption of the compound.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile water for injection

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Vehicle Composition:

  • 10% (v/v) PEG 400

  • 5% (v/v) Tween® 80

  • 85% (v/v) Sterile water

Procedure:

  • In a glass beaker, combine the required volumes of PEG 400 and Tween® 80.

  • Mix thoroughly using a magnetic stirrer.

  • Slowly add the sterile water to the PEG 400/Tween® 80 mixture while stirring continuously.

  • Once a clear, homogeneous vehicle is formed, slowly add the pre-weighed this compound to the vehicle while stirring.

  • Continue stirring for 30-60 minutes. If the compound does not fully dissolve, the mixture can be gently warmed or homogenized to create a fine suspension.

  • The final formulation should be a clear solution or a uniform, fine suspension. The stability of the formulation should be assessed prior to use.

Example Dosing Calculation:

  • Target dose: 10 mg/kg

  • Dosing volume: 10 mL/kg

  • Required concentration: 1 mg/mL

Data Presentation

The following tables provide templates for summarizing key formulation and biological data.

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL)Appearance
Water< 0.1Suspension
PBS (pH 7.4)< 0.1Suspension
10% DMSO in PBS0.5Clear Solution
10% PEG 400 / 5% Tween 80 in Water2.0Clear Solution
20% Solutol® HS 15 in Water5.0Clear Solution

Table 2: Hypothetical In Vitro Anti-inflammatory Activity

AssayCell LineEndpointIC₅₀ (µM)Formulation
LPS-induced TNF-α releaseRAW 264.7TNF-α ELISA5.210 mM in DMSO, diluted in media
Cyclooxygenase-2 (COX-2) InhibitionEnzyme AssayPGE₂ production2.810 mM in DMSO, diluted in buffer

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for formulation development and a hypothetical signaling pathway for an anti-inflammatory compound.

G Experimental Workflow for Formulation Development A Compound Synthesis and Characterization B Physicochemical Profiling (Solubility, pKa, LogP) A->B C Formulation Strategy Selection (Co-solvents, Surfactants, etc.) B->C D Vehicle Screening and Solubility Assessment C->D E Formulation Optimization and Stability Testing D->E F In Vitro Biological Testing E->F G In Vivo Pharmacokinetic and Efficacy Studies E->G

Caption: Workflow for formulation development of this compound.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 Transcription TNFa TNF-α NFkB->TNFa Transcription PGE2 Prostaglandins COX2->PGE2 Inflammation Inflammation TNFa->Inflammation PGE2->Inflammation Compound This compound Compound->IKK Compound->COX2

Caption: Hypothetical mechanism of action for an anti-inflammatory compound.

Conclusion

The successful biological evaluation of this compound is contingent upon the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in these application notes provide a rational starting point for researchers. It is imperative to perform compound-specific experimental validation of physicochemical properties and formulation stability to ensure reliable and reproducible results in biological testing.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-(Ethanesulphonylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(Ethanesulfonylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the synthesis of 2-(Ethanesulfonylamino)benzoic acid?

A common and environmentally friendly method involves the reaction of anthranilic acid with ethanesulfonyl chloride in an aqueous solution.[1][2] The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride.[1][3]

Q2: My reaction yield is consistently low. What are the primary factors that could be affecting the yield?

Low yields can stem from several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal pH: The reaction is sensitive to pH. A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity. Conversely, a pH that is too high can lead to the hydrolysis of the ethanesulfonyl chloride.

  • Moisture: While the reaction is often performed in water, the ethanesulfonyl chloride itself is sensitive to moisture and can hydrolyze before reacting with the anthranilic acid.[4]

  • Purity of reagents: The purity of the starting materials, particularly the anthranilic acid and ethanesulfonyl chloride, is crucial. Impurities can lead to side reactions and lower yields.[4]

Q3: I am observing the formation of multiple products or unexpected byproducts. What could be the cause?

The formation of multiple products can be attributed to several factors:

  • Di-sulfonylation: It is possible for the nitrogen atom to be sulfonated twice, though this is less common under controlled conditions.

  • Hydrolysis of ethanesulfonyl chloride: If the ethanesulfonyl chloride is exposed to water for a prolonged period, especially at a higher pH, it can hydrolyze to ethanesulfonic acid.

  • Reaction with the carboxylate group: While less likely, under certain conditions, the sulfonyl chloride could potentially react with the carboxylate group of anthranilic acid.

Q4: What is a reliable method for purifying the final product?

A common method for purification is precipitation followed by recrystallization. After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture with an acid like hydrochloric acid.[1] The crude product can then be collected by filtration and further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-(Ethanesulfonylamino)benzoic acid.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Stoichiometry Ensure accurate molar ratios of anthranilic acid to ethanesulfonyl chloride. A slight excess of the sulfonyl chloride may be used, but a large excess can lead to side reactions.
Suboptimal pH Maintain the pH of the reaction mixture between 8 and 9. This can be achieved using a saturated solution of sodium carbonate.[1] Monitor the pH throughout the addition of ethanesulfonyl chloride.
Low Reaction Temperature While the reaction is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Reagent Quality Use fresh, high-purity anthranilic acid and ethanesulfonyl chloride. If the ethanesulfonyl chloride is old, it may have partially hydrolyzed.
Inadequate Mixing Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants.[4]
Problem 2: Product is an Oil or Fails to Precipitate
Potential Cause Suggested Solution
Incomplete Reaction Use TLC to verify if the starting materials have been consumed. If not, allow the reaction to stir for a longer period or consider gentle heating.
Insufficient Acidification Ensure enough acid has been added to bring the pH down to approximately 2-3 to fully protonate the carboxylate and precipitate the product.
Presence of Impurities Oily products can be due to impurities. Try to wash the crude product with a non-polar solvent to remove any unreacted ethanesulfonyl chloride or other non-polar impurities.
Supersaturation If the product is highly soluble in the reaction mixture, try cooling the solution in an ice bath to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

Experimental Protocols

Synthesis of 2-(Ethanesulfonylamino)benzoic acid

This protocol is adapted from a general procedure for the synthesis of anthranilic acid sulfonamides.[1]

  • Dissolve Anthranilic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of anthranilic acid in 20 mL of water.

  • Adjust pH: Add a saturated solution of sodium carbonate dropwise until the pH of the suspension reaches 8.

  • Add Ethanesulfonyl Chloride: While stirring vigorously, slowly add 11 mmol of ethanesulfonyl chloride to the reaction mixture. Maintain the temperature at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.

  • Precipitate Product: Once the reaction is complete, carefully add concentrated hydrochloric acid dropwise to the reaction mixture until the pH is between 2 and 3. A precipitate should form.

  • Isolate Crude Product: Collect the precipitate by vacuum filtration and wash with cold 0.1 M HCl followed by cold water.[1]

  • Purify Product: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 2-(Ethanesulfonylamino)benzoic acid.

  • Dry and Characterize: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, melting point).

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent and Glassware cluster_conditions Reaction Conditions cluster_workup Workup and Purification start Low Yield Observed check_reagents Verify Reagent and Glassware Integrity start->check_reagents reagents_dry Dry Glassware Thoroughly? Use Anhydrous Reagents? check_reagents->reagents_dry check_conditions Review Reaction Conditions conditions_correct Correct Stoichiometry, pH, and Temperature? check_conditions->conditions_correct check_workup Analyze Workup and Purification workup_efficient Efficient Precipitation and Recrystallization? check_workup->workup_efficient rerun Re-run Experiment rerun->start improve_yield Yield Improved reagents_dry->check_conditions Yes reagents_dry->rerun No conditions_correct->check_workup Yes conditions_correct->rerun No workup_efficient->rerun No workup_efficient->improve_yield Yes

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow start Start dissolve Dissolve Anthranilic Acid in Basic Solution (pH 8) start->dissolve add_sulfonyl Add Ethanesulfonyl Chloride dissolve->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react precipitate Acidify to pH 2-3 with HCl react->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: Experimental workflow for synthesis.

References

optimizing reaction conditions for sulfonamide formation with 2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of sulfonamides from 2-aminobenzoic acid (anthranilic acid).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for forming a sulfonamide from 2-aminobenzoic acid?

The most common method for synthesizing sulfonamides involves the reaction of 2-aminobenzoic acid with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[1][2] The amino group (-NH₂) of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide S-N bond.[3][4]

Q2: Which sulfonylating agents are typically used with 2-aminobenzoic acid?

A variety of aromatic and aliphatic sulfonyl chlorides can be used. The choice depends on the desired final product. Common examples include benzenesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride. The reactivity of the sulfonyl chloride can be influenced by the electronic nature of its substituents.[5]

Q3: What is the role of the base in this reaction, and which bases are commonly used?

The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic. Common bases include pyridine, triethylamine (TEA), sodium bicarbonate (NaHCO₃), and sodium hydride (NaH).[1][6] The choice of base can significantly impact the reaction rate and yield.

Q4: What are common solvents for this reaction?

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and aqueous basic solutions are frequently employed.[1][6] For instance, a common method involves coupling 2-aminobenzoic acid with a sulfonyl chloride under basic aqueous conditions using sodium bicarbonate.[6]

Q5: What are the potential side reactions when working with 2-aminobenzoic acid?

The primary challenge is the presence of two nucleophilic sites: the amino group and the carboxylic acid group. While the amine is generally more nucleophilic, side reactions involving the carboxylate can occur, especially under harsh conditions. Another potential side reaction is the formation of a di-sulfonated product if the reaction conditions are not carefully controlled.

Q6: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Purification and progress can be confirmed on precoated TLC silica plates.[7]

Q7: What are the recommended methods for purifying the final sulfonamide product?

Purification strategies depend on the properties of the product and impurities. Common techniques include:

  • Recrystallization: Effective for obtaining high-purity crystalline solids.

  • Column Chromatography: Used to separate the desired product from unreacted starting materials and byproducts.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of sulfonamides from 2-aminobenzoic acid.

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Inactive Reagents: The sulfonyl chloride may have hydrolyzed due to moisture. 2-aminobenzoic acid may be of poor quality.1. Use freshly opened or properly stored sulfonyl chloride. Confirm the purity of 2-aminobenzoic acid via melting point or spectroscopy.
2. Inappropriate Base: The base may be too weak to neutralize the generated HCl effectively, or too strong, leading to side reactions.2. For standard reactions, pyridine or TEA are often effective. In some protocols, an inorganic base like NaHCO₃ in water can yield good results.[6]
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.3. Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is used. Ensure accurate measurements.
4. Low Reaction Temperature: The activation energy for the reaction may not be met.4. While many reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required. Monitor for potential side reactions at higher temperatures.
Multiple Products Observed (Impure Product) 1. Di-sulfonylation: The newly formed sulfonamide nitrogen is deprotonated and reacts with a second molecule of sulfonyl chloride.1. Use a controlled amount of sulfonyl chloride (around 1.0-1.1 equivalents). Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.
2. Reaction at Carboxylic Acid: The sulfonyl chloride may react with the carboxylic acid to form a mixed anhydride, especially at elevated temperatures.2. Maintain a low to moderate reaction temperature (0 °C to room temperature). Consider protecting the carboxylic acid group if this side reaction is significant.
3. Self-Condensation/Polymerization: Under certain conditions, 2-aminobenzoic acid can undergo self-reaction.3. Ensure that the sulfonyl chloride is present to react with the amine. Maintain dilute conditions if necessary.
Difficulty in Product Purification 1. Unreacted Starting Material: The product and starting material have similar polarities, making separation by chromatography difficult.1. Utilize acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., NaHCO₃ solution). The product and unreacted 2-aminobenzoic acid will move to the aqueous layer. Acidify the aqueous layer to precipitate the product, which can then be further purified.
2. Contamination with Base: The base (e.g., pyridine, TEA) is difficult to remove.2. After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the amine base.
Reaction Stalls / Starting Material Remains 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.1. Continue to monitor the reaction by TLC until the starting material is consumed. Allow the reaction to run for a longer duration (e.g., 12-24 hours).
2. Catalyst Deactivation (if applicable): If using a catalyst, it may have become deactivated.[8]2. While typically not requiring a catalyst, for less reactive substrates, specialized catalysts might be used.[8] Ensure the catalyst is active and used under the correct conditions.

Quantitative Data Summary

The selection of reaction components can significantly influence the outcome. The following table summarizes the impact of different bases and solvents on sulfonamide synthesis, based on general principles.

Table 1: Effect of Base and Solvent on Sulfonamide Synthesis

BaseSolventTypical TemperatureAdvantagesPotential Issues
PyridineDichloromethane (DCM)0 °C to RTActs as both base and catalyst; good for sterically hindered amines.Can be difficult to remove; reaction can be slow.
Triethylamine (TEA)THF, DCM, Acetonitrile0 °C to RTStronger base than pyridine, leading to faster reactions.Can cause side reactions if not used carefully.
NaHCO₃Water/THF MixtureRoom TemperatureMild conditions, easy workup, environmentally friendly.[6]May not be suitable for all substrates; can result in slower reaction rates.
Sodium Hydride (NaH)THF, DMF0 °C to RTVery strong base, useful for deprotonating less nucleophilic amines.Highly reactive and moisture-sensitive; requires inert atmosphere.

Experimental Protocols

Protocol 1: General Synthesis of 2-(Arylsulfonamido)benzoic Acid

This protocol is a representative procedure for the synthesis of a sulfonamide from 2-aminobenzoic acid and a generic arylsulfonyl chloride.

Materials:

  • 2-Aminobenzoic Acid (1.0 eq)

  • Arylsulfonyl Chloride (1.1 eq)

  • Pyridine (or Triethylamine, 2-3 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add pyridine or triethylamine (2-3 eq) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve the arylsulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC until the 2-aminobenzoic acid spot is no longer visible.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the base, water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(arylsulfonamido)benzoic acid.

    • Alternatively, if the product is an oil or difficult to crystallize, purify it using column chromatography on silica gel.

Visual Guides

Experimental Workflow

experimental_workflow start Start reagents 1. Prepare Reagents (2-Aminobenzoic Acid, Sulfonyl Chloride, Base, Solvent) start->reagents setup 2. Reaction Setup (Dissolve in Solvent, Cool to 0°C, Add Base) reagents->setup addition 3. Add Sulfonyl Chloride (Dropwise) setup->addition reaction 4. Reaction (Stir at RT, 6-12h) addition->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Acid/Brine Wash) monitor->workup Complete isolate 7. Isolate Crude Product (Dry & Evaporate) workup->isolate purify 8. Purify Product (Recrystallization or Chromatography) isolate->purify characterize 9. Characterize (NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: Workflow for sulfonamide synthesis from 2-aminobenzoic acid.

Troubleshooting Logic Diagram

troubleshooting_logic start Reaction Complete check_yield Check Yield & Purity (TLC/NMR) start->check_yield low_yield Problem: Low or No Yield check_yield->low_yield No / Low impure Problem: Impure Product check_yield->impure Yes, but Impure success Successful Synthesis check_yield->success Yes, Pure cause_reagents Cause: Inactive Reagents? low_yield->cause_reagents cause_conditions Cause: Incorrect Conditions? low_yield->cause_conditions cause_side_reactions Cause: Side Reactions? impure->cause_side_reactions cause_workup Cause: Ineffective Workup? impure->cause_workup sol_reagents Solution: Use fresh sulfonyl chloride. Check starting material purity. cause_reagents->sol_reagents sol_conditions Solution: Optimize base/solvent. Adjust temperature/time. cause_conditions->sol_conditions sol_side_reactions Solution: Control stoichiometry. Add sulfonyl chloride slowly. cause_side_reactions->sol_side_reactions sol_workup Solution: Use acid/base extraction. Ensure complete removal of base. cause_workup->sol_workup

Caption: Decision tree for troubleshooting sulfonamide synthesis.

References

Technical Support Center: Purification of 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Ethanesulphonylamino)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Solvent is too nonpolar or too polar: The compound is either too soluble or insoluble at all temperatures.- Solution is not saturated enough: Too much solvent was used.- Cooling was too rapid: Prevents proper crystal nucleation and growth.- Select an appropriate solvent: Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol/water or ethyl acetate/hexane mixtures are common for similar compounds.[1]- Reduce solvent volume: If the solution is too dilute, carefully evaporate some of the solvent to achieve saturation.- Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.- Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Oiling Out (Formation of an oil instead of crystals) - High concentration of impurities: Impurities can lower the melting point of the mixture.- Inappropriate solvent: The solvent may be too nonpolar for the compound.- Solution is supersaturated: The concentration of the solute is too high.- Perform a preliminary purification: Consider a quick filtration through a small plug of silica gel to remove gross impurities.- Use a more polar solvent or a solvent mixture: This can help to keep the compound dissolved until it can crystallize properly.- Add more hot solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.
Colored Impurities in Crystals - Presence of colored byproducts from the synthesis. - Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration. Be aware that this can reduce your yield.[2]
Low Recovery of Purified Product - Multiple recrystallization steps. - Product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Minimize the number of recrystallization steps. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper.
Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Impurities (Column Chromatography) - Inappropriate mobile phase: The eluent is either too polar or not polar enough.- Column overloading: Too much crude material was loaded onto the column.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For acidic compounds like this, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) with a small amount of acid (e.g., acetic or formic acid) is often effective.- Use an appropriate ratio of silica gel to crude product: A typical ratio is 30:1 to 100:1 by weight.
Product Tailing on the Column - Acidic nature of the compound: The carboxylic acid and sulfonamide groups can interact strongly with the silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.
Low Recovery from the Column - Product is irreversibly adsorbed onto the silica gel. - Improper fraction collection. - Use a more polar eluent to wash the column after collecting the main fractions. - Monitor the elution carefully using TLC to ensure all product-containing fractions are collected.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on the synthesis of structurally similar compounds, potential impurities could include:

  • Unreacted starting materials: Such as 2-aminobenzoic acid and ethanesulfonyl chloride.

  • Di-sulfonated byproduct: Where the ethanesulfonyl group has reacted with another amine.

  • Hydrolysis products: If water is present during the reaction, ethanesulfonyl chloride can hydrolyze to ethanesulfonic acid.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For sulfonamide carboxylic acids, a mixed solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then slowly add a less polar solvent in which it is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Q3: My purified product still shows a broad melting point range. What should I do?

A3: A broad melting point range indicates the presence of impurities. You may need to perform another purification step. If you have already tried recrystallization, consider column chromatography to separate impurities with similar polarities.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can compare the TLC of your crude material with the purified fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Quantitative Data Summary

The following table summarizes typical data for the purification of related sulfonamide carboxylic acids, which can be used as a general guideline.

ParameterBefore PurificationAfter RecrystallizationAfter Column Chromatography
Purity (by HPLC) ~85-95%>98%>99.5%
Appearance Off-white to yellowish solidWhite crystalline solidWhite crystalline solid
Recovery Yield N/A70-90%60-80%

Note: This data is illustrative and based on the purification of analogous compounds. Actual results may vary depending on the initial purity of the starting material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Slowly add warm deionized water to the hot ethanolic solution with continuous stirring until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the level of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with an appropriate mobile phase, starting with a less polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate). Add a small amount of acetic acid (0.5-1%) to the mobile phase to reduce tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Initial Cleanup tlc TLC Monitoring recrystallization->tlc Check Purity column_chromatography Column Chromatography hplc HPLC Purity Check column_chromatography->hplc Final Polish tlc->column_chromatography If Impure tlc->hplc If Pure final_product Pure Product (>99%) hplc->final_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue Encountered issue_type Identify Issue Type start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem issue_type->chromatography_issue Chromatography low_yield Low Yield recrystallization_issue->low_yield Low Recovery oiling_out Oiling Out recrystallization_issue->oiling_out No Crystals poor_separation Poor Separation chromatography_issue->poor_separation Impurity Co-elution tailing Peak Tailing chromatography_issue->tailing Broad Peaks low_yield_solution Check solvent choice Ensure complete cooling low_yield->low_yield_solution oiling_out_solution Adjust solvent polarity Use seed crystal oiling_out->oiling_out_solution separation_solution Optimize mobile phase Check column loading poor_separation->separation_solution tailing_solution Add acid to mobile phase tailing->tailing_solution

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Improving the Solubility of 2-(Ethanesulphonylamino)benzoic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving and maintaining the solubility of test compounds in biological assays is critical for generating accurate and reproducible data. 2-(Ethanesulphonylamino)benzoic acid, like many small molecule inhibitors, can present solubility challenges in aqueous-based assay systems. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is added to the aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of solution.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects.

Q4: How can I increase the aqueous solubility of this compound?

A4: Several strategies can be employed, either alone or in combination:

  • pH Adjustment: As an acidic compound, its solubility can be increased by deprotonating the carboxylic acid and sulfonamide groups.

  • Co-solvents: Using a water-miscible organic solvent in your final assay buffer can improve solubility.

  • Warming: Gentle warming of the assay buffer can help to dissolve the compound.

  • Sonication: Brief sonication can aid in the dissolution of small particles.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve in 100% DMSO. The compound may be in a poorly soluble crystalline form.1. Gently warm the solution in a water bath (37-50°C).2. Briefly sonicate the solution.3. If it still does not dissolve, the compound may have limited solubility even in DMSO. Prepare a lower concentration stock solution.
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound has very low aqueous solubility and is crashing out of solution.1. Lower the final concentration of the compound in the assay.2. Decrease the final DMSO concentration to <1%.3. Use a pre-warmed (37°C) aqueous buffer.4. Employ a multi-step dilution protocol (see Experimental Protocols).5. Consider pH adjustment of the buffer.
The assay medium becomes cloudy over time. The compound is slowly precipitating out of the medium.1. The compound concentration may be too high for long-term stability. Try a lower concentration.2. The presence of salts or proteins in the media could be affecting solubility.3. Ensure proper humidification in the incubator to prevent evaporation, which can concentrate the compound.

Solubility Data

Solvent Qualitative Solubility Notes
Dimethyl Sulfoxide (DMSO) HighRecommended for primary stock solutions.
Dimethylformamide (DMF) HighAn alternative to DMSO for stock solutions.
Ethanol ModerateCan be used as a co-solvent.
Methanol ModerateCan be used as a co-solvent.
Water Very LowSolubility is pH-dependent.
Phosphate-Buffered Saline (PBS) Very LowSolubility is pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Warm the aqueous assay buffer to 37°C.

  • Add the DMSO stock solution dropwise to the pre-warmed buffer while gently vortexing or swirling.

  • Ensure the final DMSO concentration in the working solution is as low as possible, ideally ≤ 0.1%.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 3: pH Adjustment to Improve Solubility
  • Prepare a stock solution of a suitable base, such as 1 N NaOH.

  • Add the DMSO stock of this compound to the aqueous buffer.

  • While stirring, add the base dropwise to the solution.

  • Monitor the pH and the dissolution of the compound. The target pH will depend on the pKa of the compound and the pH constraints of the assay. For many biological assays, a final pH of 7.2-7.4 is required.

  • Once the compound is dissolved, adjust the pH back to the desired physiological range if necessary, being mindful that this may cause the compound to precipitate again.

Visualization

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Compound Precipitates in Aqueous Buffer prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilution Dilute Stock into Aqueous Buffer prep_stock->dilution check_precipitate Precipitation? dilution->check_precipitate lower_conc Lower Final Concentration check_precipitate->lower_conc Yes success Compound Soluble Proceed with Assay check_precipitate->success No warm_buffer Use Pre-warmed (37°C) Buffer lower_conc->warm_buffer ph_adjust Adjust Buffer pH (Increase pH) warm_buffer->ph_adjust co_solvent Add Co-solvent (e.g., Ethanol) ph_adjust->co_solvent failure Persistent Precipitation Re-evaluate Assay Conditions co_solvent->failure

Caption: Troubleshooting workflow for solubility issues.

overcoming stability issues of 2-(sulfonylamino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-(sulfonylamino)benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(sulfonylamino)benzoic acid derivatives?

A1: The main stability issue for this class of compounds is their susceptibility to hydrolysis of the sulfonamide bond (S-N bond cleavage). This degradation is often catalyzed by acidic or basic conditions, leading to the formation of a sulfonic acid and an aminobenzoic acid derivative.[1] Photodegradation can also be a concern, where exposure to light may induce decomposition.[2]

Q2: What are the typical degradation products of 2-(sulfonylamino)benzoic acid derivatives?

A2: Under hydrolytic conditions, the primary degradation products are the corresponding sulfonic acid and 2-aminobenzoic acid (anthranilic acid) or its derivatives. Oxidative stress may lead to the formation of various oxidized byproducts, while photolytic degradation can result in a different profile of degradants.

Q3: How does pH affect the stability of these compounds?

A3: The stability of 2-(sulfonylamino)benzoic acid derivatives is highly pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond.[1] The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range. A pH-rate profile typically shows a U-shaped curve, with increased degradation at both low and high pH.

Q4: What is the impact of temperature on the stability of these derivatives?

A4: As with most chemical reactions, the rate of degradation of 2-(sulfonylamino)benzoic acid derivatives increases with temperature. This relationship can often be described by the Arrhenius equation, which can be used to predict degradation rates at different temperatures.[3] Therefore, it is crucial to control the temperature during storage and experiments.

Q5: Are there any common excipients that are incompatible with 2-(sulfonylamino)benzoic acid derivatives?

A5: Excipients with acidic or basic properties, or those containing reactive impurities, can potentially accelerate the degradation of these compounds. For example, acidic excipients can catalyze hydrolysis, while excipients with peroxide impurities can promote oxidation. It is essential to conduct compatibility studies with all proposed excipients for a formulation.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Possible Cause A: pH of the solution is not optimal.

  • Solution: Ensure the pH of your solution is within the optimal stability range for your specific derivative, which is typically near neutral. Prepare buffers carefully and verify the pH. If the compound itself alters the pH, consider using a stronger buffer system.

Possible Cause B: Exposure to light.

  • Solution: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.[2]

Possible Cause C: Elevated temperature.

  • Solution: Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage. Avoid repeated freeze-thaw cycles. For reactions or assays at elevated temperatures, minimize the duration of exposure.

Possible Cause D: Presence of catalytic impurities.

  • Solution: Use high-purity solvents and reagents. Metal ions can sometimes catalyze degradation, so consider using chelating agents like EDTA if metal contamination is suspected.

Issue 2: Poor Reproducibility in Experimental Results

Possible Cause A: Inconsistent sample handling and storage.

  • Solution: Establish and adhere to a strict protocol for sample preparation, handling, and storage. Ensure all researchers are following the same procedures.

Possible Cause B: Degradation during the analytical method.

  • Solution: For techniques like HPLC, ensure the mobile phase is not promoting degradation. For example, a highly acidic or basic mobile phase could cause on-column degradation. If suspected, analyze the sample under different chromatographic conditions to see if the degradation profile changes.

Possible Cause C: Variability in the purity of the starting material.

  • Solution: Always characterize the purity of a new batch of the 2-(sulfonylamino)benzoic acid derivative before use. Use a validated stability-indicating analytical method to ensure you are quantifying the active compound and not its degradants.

Issue 3: Difficulties in the Synthesis of 2-(Sulfonylamino)benzoic Acid Derivatives

Possible Cause A: Low yield of the desired product.

  • Solution: The most common synthesis involves the reaction of 2-aminobenzoic acid (anthranilic acid) with a sulfonyl chloride. Ensure the 2-aminobenzoic acid is of high purity. The reaction is often performed in the presence of a base (like pyridine or sodium bicarbonate) to neutralize the HCl generated. Optimize the base, solvent, and reaction temperature. An excess of the sulfonyl chloride may be required.

Possible Cause B: Formation of multiple byproducts.

  • Solution: Side reactions can include the formation of a double-sulfonated product or other impurities. Control the stoichiometry of the reactants carefully. A gradual addition of the sulfonyl chloride may help to minimize side reactions. Purification by recrystallization or column chromatography is often necessary.

Possible Cause C: The starting 2-aminobenzoic acid is unreactive.

  • Solution: The amino group of 2-aminobenzoic acid can be deactivated by protonation. Ensure the reaction conditions are sufficiently basic to have the free amine available for reaction.

Data on Stability of Structurally Related Compounds

Table 1: pH-Dependent Hydrolysis of a Model Sulfonamide at 37 °C

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
1.05.2 x 10⁻⁶36.9
3.01.8 x 10⁻⁷1071.7
5.08.9 x 10⁻⁸2167.3
7.01.5 x 10⁻⁷1283.1
9.06.3 x 10⁻⁷305.5
11.04.1 x 10⁻⁶46.9

Data is hypothetical and illustrative of a typical pH-rate profile for sulfonamide hydrolysis.

Table 2: Temperature-Dependent Degradation of a Model Sulfonamide at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (days)
251.5 x 10⁻⁷53.5
408.2 x 10⁻⁷9.8
606.5 x 10⁻⁶1.2

Data is hypothetical and illustrative of the effect of temperature on sulfonamide degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the intrinsic stability of a 2-(sulfonylamino)benzoic acid derivative under various stress conditions.

Materials:

  • The 2-(sulfonylamino)benzoic acid derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a UV/PDA detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber) for a specified duration.[2]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method to quantify the parent compound and its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the 2-(sulfonylamino)benzoic acid derivative from its potential degradation products.

Materials:

  • The 2-(sulfonylamino)benzoic acid derivative and its stressed samples from the forced degradation study.

  • HPLC system with a gradient pump and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade solvents (acetonitrile, methanol) and buffers (e.g., phosphate, acetate).

Procedure:

  • Initial Conditions: Start with a generic gradient method, for example, a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be 10-90% B over 20 minutes.

  • Method Optimization: Inject the stressed samples. Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_formulation Formulation Development s1 React 2-Aminobenzoic Acid with Sulfonyl Chloride s2 Purification (Recrystallization/Chromatography) s1->s2 st1 Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) s2->st1 Characterized Compound st2 Stability-Indicating HPLC Method Development st1->st2 st3 Kinetic Studies (pH-rate, Temperature) st2->st3 f1 Excipient Compatibility Studies st3->f1 Stability Data f2 Formulation Optimization f1->f2

Experimental workflow for 2-(sulfonylamino)benzoic acid derivatives.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (Light) parent 2-(Sulfonylamino)benzoic Acid Derivative h1 Sulfonic Acid parent->h1 S-N Cleavage h2 2-Aminobenzoic Acid Derivative parent->h2 S-N Cleavage o1 Oxidized Byproducts parent->o1 p1 Photodegradants parent->p1

General degradation pathways for 2-(sulfonylamino)benzoic acid derivatives.

signaling_pathway cluster_downstream Downstream Signaling ligand 2-(Sulfonylamino)benzoic Acid Derivative (Inhibitor) receptor Target Protein (e.g., Carbonic Anhydrase, MrgX1, Urea Transporter) ligand->receptor Binds to effector Effector Molecule (e.g., G-protein, Substrate) receptor->effector Inhibits/Modulates second_messenger Second Messenger / Product effector->second_messenger Modulation cellular_response Cellular Response (e.g., Altered Ion Transport, Reduced Pain Signaling) second_messenger->cellular_response Leads to

Generic signaling pathway for a 2-(sulfonylamino)benzoic acid derivative inhibitor.

References

Technical Support Center: Synthesis of 2-(Ethanesulfonylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethanesulfonylamino)benzoic acid. Our aim is to help you overcome common challenges, minimize side reactions, and improve the overall yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in my synthesis of 2-(Ethanesulfonylamino)benzoic acid. What are the likely causes?

A1: Low yields can arise from several factors during the reaction between 2-aminobenzoic acid and ethanesulfonyl chloride. The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Ensure the reactants are thoroughly mixed and consider extending the reaction time or adjusting the temperature.

  • Hydrolysis of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is highly reactive and sensitive to moisture. Any water present in the solvent or on the glassware will lead to its hydrolysis, forming ethanesulfonic acid and reducing the amount of reagent available to react with the 2-aminobenzoic acid. It is crucial to use anhydrous solvents and properly dried glassware.[1][2]

  • Suboptimal Stoichiometry: An incorrect molar ratio of 2-aminobenzoic acid to ethanesulfonyl chloride can result in unreacted starting material. A slight excess of the ethanesulfonyl chloride is sometimes used to ensure full conversion of the amine, but a large excess can lead to side reactions.

  • Side Reactions: The formation of unwanted byproducts will consume the starting materials and lower the yield of the desired product.

Q2: I have identified several impurities in my crude product. What are the potential side reactions occurring during the synthesis?

A2: The formation of multiple products is a common challenge. The primary side reactions in this synthesis include:

  • Formation of a Mixed Anhydride: The carboxylic acid group of 2-aminobenzoic acid or the product can react with ethanesulfonyl chloride to form a mixed anhydride. This is a significant potential byproduct.

  • Polysulfonylation: While less common due to steric hindrance, the nitrogen of the newly formed sulfonamide could theoretically react with another molecule of ethanesulfonyl chloride.

  • Unreacted Starting Material: Both 2-aminobenzoic acid and ethanesulfonic acid (from hydrolysis of the chloride) can be present as impurities.

  • Dimerization: Intermolecular reactions can occur. For instance, the amino group of one molecule of 2-aminobenzoic acid could react with the carboxylic acid of another to form an amide bond, leading to dimers or oligomers.

Q3: My final product is discolored. How can I improve its appearance and purity?

A3: Discoloration often indicates the presence of high-molecular-weight byproducts or trace impurities. The following purification techniques are recommended:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[3][4] A suitable solvent system, such as an ethanol/water mixture, can be used. The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4]

  • Activated Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored impurities.[1] The charcoal is then removed by hot filtration.

  • Acid-Base Extraction: Since the product contains a carboxylic acid group, it can be dissolved in a basic aqueous solution (like sodium bicarbonate) and washed with an organic solvent to remove neutral impurities. The product can then be precipitated by acidifying the aqueous layer.

Q4: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?

A4: A stalled reaction can be addressed by considering the following:

  • Reaction Temperature: The reaction may require gentle heating to overcome the activation energy. However, excessively high temperatures can promote side reactions.[1][5] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and time.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in either 2-aminobenzoic acid or ethanesulfonyl chloride can interfere with the reaction.

  • Solvent Choice: The choice of an appropriate aprotic solvent is important to facilitate the reaction while minimizing side reactions.

Summary of Potential Side Products and Impurities

Impurity/Side Product Chemical Structure Reason for Formation Proposed Mitigation Strategy
Ethanesulfonic AcidCH₃CH₂SO₃HHydrolysis of ethanesulfonyl chloride by moisture.[2]Use anhydrous solvents and dry glassware.
Unreacted 2-Aminobenzoic AcidC₇H₇NO₂Incomplete reaction or incorrect stoichiometry.Optimize reaction time, temperature, and reactant ratios.
Mixed AnhydrideC₉H₁₁NO₅SReaction of the carboxylic acid group with ethanesulfonyl chloride.Control reaction temperature and stoichiometry.
Dimer (Amide bond)C₁₄H₁₂N₂O₃Intermolecular reaction between the amine and carboxylic acid groups of 2-aminobenzoic acid.Maintain dilute reaction conditions and control temperature.

Experimental Protocols

Protocol: Synthesis of 2-(Ethanesulfonylamino)benzoic Acid

Materials:

  • 2-Aminobenzoic Acid (1.0 eq)

  • Ethanesulfonyl Chloride (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • 0.1 M Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold 0.1 M hydrochloric acid to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[4]

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol: Purification by Recrystallization
  • Place the crude 2-(Ethanesulfonylamino)benzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).

  • Slowly add warm deionized water to the hot filtrate until it becomes slightly turbid. If too much precipitate forms, add a small amount of hot ethanol to redissolve it.[4]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-Aminobenzoic Acid in Anhydrous Pyridine add_reagent Add Ethanesulfonyl Chloride (0-5 °C) start->add_reagent react React at Room Temperature (12-24h) add_reagent->react precipitate Precipitate in HCl (aq) react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry end end dry->end Pure Product

Caption: Experimental workflow for the synthesis and purification of 2-(Ethanesulfonylamino)benzoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Reagent Hydrolysis issue->cause3 cause4 Purification Loss issue->cause4 sol1 Increase Reaction Time/Temp Optimize Stoichiometry cause1->sol1 sol2 Control Temperature Use Dilute Conditions cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3 sol4 Optimize Recrystallization Solvent System cause4->sol4

Caption: Troubleshooting logic for addressing low yield and impurity issues.

References

Technical Support Center: Scale-Up Synthesis of 2-(Ethanesulphonylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Ethanesulphonylamino)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue IDProblemPotential CausesRecommended Actions
TSG-001 Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of ethanesulfonyl chloride: Reaction with water present in the solvent or from atmospheric moisture. 3. Poor mixing: Inefficient mass transfer between the aqueous and organic phases in a biphasic system. 4. Side reactions: Formation of byproducts such as di-sulfonated aniline or self-condensation products.1. Reaction Monitoring: Monitor reaction progress using in-process controls like HPLC or TLC to ensure completion. 2. Anhydrous Conditions: Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen blanket) to minimize hydrolysis. 3. Agitation Optimization: Evaluate and optimize the agitator speed and design to ensure efficient mixing of the reaction mixture. 4. Temperature Control: Maintain the optimal reaction temperature. While an increase can enhance the reaction rate, it might also promote side reactions.
TSG-002 High Impurity Profile 1. Unreacted starting materials: Incomplete reaction or improper stoichiometry. 2. Formation of byproducts: Hydrolysis of the sulfonyl chloride, formation of di-sulfonated product, or other side reactions. 3. Contaminated raw materials: Purity of 2-aminobenzoic acid and ethanesulfonyl chloride is critical.1. Stoichiometry Adjustment: Re-evaluate and optimize the molar ratios of the reactants. 2. Controlled Addition: Add the ethanesulfonyl chloride slowly to the reaction mixture to control the exotherm and minimize side reactions. 3. Raw Material Qualification: Qualify all raw material suppliers and test incoming lots for purity. 4. Purification Optimization: Develop a robust purification protocol, such as recrystallization from a suitable solvent system.
TSG-003 Exothermic Runaway 1. Rapid addition of ethanesulfonyl chloride: The reaction is highly exothermic. 2. Inadequate cooling: Insufficient heat removal capacity of the reactor for the scale of the reaction.1. Controlled Addition: Add the ethanesulfonyl chloride at a slow, controlled rate. 2. Effective Cooling: Utilize a reactor with an efficient cooling system (e.g., jacketed reactor with a reliable cooling utility) and monitor the internal temperature closely. 3. Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards before scaling up.
TSG-004 Poor Product Isolation/Filtration 1. Unfavorable crystal morphology: Formation of fine particles or an amorphous solid. 2. Presence of impurities: Impurities can inhibit crystallization or lead to an oily product.1. Crystallization Study: Conduct a crystallization study to identify the optimal solvent system, cooling profile, and agitation to obtain a product with good filterability. 2. Seeding: Consider using seed crystals to promote the growth of larger, more uniform crystals. 3. Impurity Purge: Ensure the crude product is sufficiently pure before crystallization to avoid interference.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most common and industrially viable method is the Schotten-Baumann reaction between 2-aminobenzoic acid (anthranilic acid) and ethanesulfonyl chloride in the presence of a base. This is typically carried out in a biphasic system, often with water and a suitable organic solvent. The base, usually an inorganic base like sodium bicarbonate or sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Ethanesulfonyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water. Key safety precautions include:

  • Handling: All manipulations should be performed in a well-ventilated fume hood or a closed system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Anhydrous Conditions: Ensure all glassware, equipment, and solvents are dry to prevent a violent reaction with ethanesulfonyl chloride.

  • Exotherm Control: The reaction is exothermic. Implement robust temperature control measures and add the ethanesulfonyl chloride in a controlled manner.

  • Emergency Preparedness: Have appropriate spill control materials and emergency procedures in place.

Q3: How can the hydrolysis of ethanesulfonyl chloride be minimized during the reaction?

A3: Minimizing the hydrolysis of ethanesulfonyl chloride is crucial for achieving a high yield. This can be achieved by:

  • Using anhydrous solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen).

  • Optimizing the reaction temperature to favor the desired sulfonylation over hydrolysis.

  • Ensuring rapid and efficient mixing to promote the reaction between the amine and the sulfonyl chloride.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include:

  • Unreacted 2-aminobenzoic acid.

  • Ethanesulfonic acid, the hydrolysis product of ethanesulfonyl chloride.

  • 2,2'-(Ethane-1,2-disulfonylbis(azanediyl))dibenzoic acid, a di-sulfonated byproduct.

  • Polymeric materials or tars resulting from side reactions at elevated temperatures.

Q5: What are the recommended methods for the purification of this compound at scale?

A5: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible or economical at an industrial scale. The preferred methods for large-scale purification are:

  • Recrystallization: This is the most common method. The choice of solvent is critical and should be determined through solubility studies to ensure high recovery of a pure product.

  • Washing/Trituration: Washing the crude product with a suitable solvent can help remove certain impurities.

  • pH Adjustment and Extraction: The acidic nature of the product can be utilized for purification through pH-controlled extractions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a starting point for laboratory-scale synthesis and optimization before scaling up.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzoic acid137.1413.7 g0.1
Ethanesulfonyl chloride128.5714.1 g (10.5 mL)0.11
Sodium Bicarbonate (NaHCO₃)84.0121.0 g0.25
Water18.02200 mL-
Ethyl Acetate88.11200 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminobenzoic acid and sodium bicarbonate in water with vigorous stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of ethanesulfonyl chloride in ethyl acetate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Pathway 2-Aminobenzoic_acid 2-Aminobenzoic acid Reaction Schotten-Baumann Reaction 2-Aminobenzoic_acid->Reaction Ethanesulfonyl_chloride Ethanesulfonyl chloride Ethanesulfonyl_chloride->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Water/EtOAc) Solvent->Reaction Product This compound Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Check Reaction Completion (IPC: HPLC/TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_time_temp Optimize Reaction Time/Temperature incomplete->optimize_time_temp check_reagents Check Reagent Purity and Stoichiometry complete->check_reagents optimize_time_temp->check_reagents reagents_ok OK check_reagents->reagents_ok reagents_issue Issue Found check_reagents->reagents_issue check_mixing Evaluate Mixing Efficiency reagents_ok->check_mixing qualify_suppliers Qualify Suppliers/ Adjust Stoichiometry reagents_issue->qualify_suppliers qualify_suppliers->check_mixing mixing_ok OK check_mixing->mixing_ok mixing_issue Issue Found check_mixing->mixing_issue check_workup Review Work-up and Purification Procedure mixing_ok->check_workup optimize_agitation Optimize Agitator Speed/Design mixing_issue->optimize_agitation optimize_agitation->check_workup workup_ok OK check_workup->workup_ok workup_issue Issue Found check_workup->workup_issue end Problem Resolved workup_ok->end optimize_purification Optimize Crystallization/ Extraction workup_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for scale-up synthesis issues.

Technical Support Center: Analysis of 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of analytical methods for 2-(Ethanesulphonylamino)benzoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Peak asymmetry is a common issue in HPLC analysis.[1][2][3] Peak tailing, where the latter half of the peak is broader than the front, is often observed for acidic compounds like this compound.[4] Peak fronting, where the front of the peak is sloped, can also occur.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions The acidic nature of the analyte can lead to interactions with active sites on the silica-based column packing.[4] Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of the analyte and silanol groups, thus improving peak shape.[4][5]
Column Overload Injecting too much sample can lead to peak fronting.[3] Reduce the injection volume or dilute the sample.
Column Degradation The column's stationary phase may be degrading.[1][2] Try regenerating the column according to the manufacturer's instructions or replace it with a new one.
Inappropriate Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[4] Dissolve the sample in the initial mobile phase composition whenever possible.
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[6] Use tubing with a small internal diameter and keep the length to a minimum.

Issue 2: Inconsistent Retention Times in HPLC Analysis

Question: I am observing significant shifts in the retention time for this compound between injections. What could be causing this variability?

Answer:

Retention time instability is a frequent problem in HPLC and can compromise the reliability of your results.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Mobile Phase Composition Changes Inconsistent preparation of the mobile phase, including slight variations in solvent ratios or pH, can lead to retention time shifts.[3] Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase thoroughly to prevent bubble formation.[2]
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.[3] Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved.
Pump Malfunction Leaks or worn pump seals can cause fluctuations in the flow rate, leading to inconsistent retention times.[1] Check for any visible leaks in the system and perform regular pump maintenance.
Temperature Fluctuations Changes in ambient or column temperature can affect retention times.[3] Use a column oven to maintain a consistent temperature.

Issue 3: Low Sensitivity or No Peak Detected

Question: I am not seeing a peak for this compound, or the signal-to-noise ratio is very low. How can I improve the sensitivity of my method?

Answer:

Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Sample Concentration The concentration of the analyte in the sample may be below the limit of detection (LOD) of the method.[1] Consider concentrating the sample using solid-phase extraction (SPE) or liquid-liquid extraction.
Inappropriate Detection Wavelength (UV-Vis) The selected wavelength may not be the absorbance maximum for this compound. Determine the optimal wavelength by running a UV-Vis spectrum of the analyte.
Detector Issues The detector lamp may be failing or the detector cell could be contaminated.[6] Check the lamp's energy output and clean the detector cell if necessary.
Sample Degradation The analyte may be degrading during sample preparation or storage.[7] Investigate the stability of this compound under your experimental conditions. Consider using amber vials and storing samples at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method using a C18 column.[8] A mobile phase consisting of an acetonitrile or methanol gradient with acidified water (e.g., 0.1% formic acid) is a common choice for acidic compounds.[5]

Q2: Can I use Gas Chromatography (GC) to analyze this compound?

A2: Direct GC analysis of this compound is challenging due to its low volatility and potential for thermal degradation.[9] Derivatization to a more volatile ester form would be necessary for successful GC analysis.[10][11]

Q3: How can I confirm the identity of the peak corresponding to this compound?

A3: The most definitive way to confirm the identity of the peak is by using mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[12] This technique provides both retention time and mass-to-charge ratio information, which together offer high specificity.[8]

Q4: What are the expected mass spectral fragments for this compound?

Q5: Are there any specific sample preparation considerations for this compound?

A5: For complex matrices like biological fluids or tissues, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction is recommended to remove interfering substances.[8][14]

Experimental Protocols

Recommended HPLC-UV Method
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or determined λmax)
Sample Diluent 50:50 Acetonitrile:Water
Sample Preparation Protocol (for complex matrices)
  • Extraction: Extract 1 mL of the sample with 3 mL of ethyl acetate.

  • Vortex: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of the sample diluent.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No ps_cause1 Check Mobile Phase pH Adjust to Suppress Ionization peak_shape->ps_cause1 Yes sensitivity Low Sensitivity? retention_time->sensitivity No rt_cause1 Prepare Fresh Mobile Phase Ensure Proper Degassing retention_time->rt_cause1 Yes end_node Problem Resolved sensitivity->end_node No s_cause1 Concentrate Sample (SPE) sensitivity->s_cause1 Yes ps_cause2 Reduce Sample Concentration or Injection Volume ps_cause1->ps_cause2 ps_cause3 Regenerate or Replace Column ps_cause2->ps_cause3 ps_cause3->end_node rt_cause2 Increase Column Equilibration Time rt_cause1->rt_cause2 rt_cause3 Inspect Pump for Leaks rt_cause2->rt_cause3 rt_cause3->end_node s_cause2 Optimize Detection Wavelength s_cause1->s_cause2 s_cause3 Check Detector Lamp & Cell s_cause2->s_cause3 s_cause3->end_node

Caption: Troubleshooting Decision Tree for HPLC Analysis.

Sample_Analysis_Workflow start Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC-UV/MS Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end_node Final Report data_processing->end_node

Caption: General Workflow for Sample Preparation and Analysis.

References

Technical Support Center: Enhancing the Biological Activity of 2-(Ethanesulphonylamino)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the enhancement of the biological activity of 2-(Ethanesulphonylamino)benzoic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets for this compound and its analogs?

A1: The 2-(sulfonylamino)benzoic acid scaffold is versatile and has been investigated against several biological targets. Analogs have shown inhibitory activity against enzymes such as human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), particularly NTPDase1, -2, -3, and -8, which are involved in purinergic signaling and have roles in inflammation, thrombosis, and cancer.[1] Additionally, related arylsulfonamide structures have been developed as inhibitors of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7), an enzyme implicated in cardiovascular diseases.[2] Some sulfonamide derivatives also exhibit antibacterial properties by targeting dihydropteroate synthase (DHPS).

Q2: How do structural modifications to the this compound scaffold generally impact biological activity?

A2: Structure-activity relationship (SAR) studies on related scaffolds provide several insights:

  • Sulfonamide Moiety: The sulfonamide group is often crucial for activity, acting as a key binding motif to the target protein.

  • Benzoic Acid Group: The carboxylic acid is a key interaction point and can be derivatized into esters or amides to modulate properties like cell permeability and metabolic stability.

  • Alkyl/Aryl Substituents on the Sulfonyl Group: The nature of the substituent on the sulfonyl group significantly influences potency and selectivity. For instance, in a series of 2-sulfonamidebenzamides, a cyclopropylsulfonamide was well-tolerated and led to potent compounds.[3]

  • Substituents on the Benzoic Acid Ring: Modifications to the benzene ring can modulate activity. For example, in a series of sulfamoyl-benzamide derivatives, a chloro substituent on the benzoic acid ring of a potent h-NTPDase8 inhibitor was identified.[1]

Q3: What are common challenges encountered during the synthesis of these analogs?

A3: Common synthetic challenges include:

  • Harsh Reaction Conditions: The synthesis of the precursor sulfonyl chlorides can require harsh reagents like chlorosulfonic acid, which may not be suitable for sensitive substrates.

  • Purification Difficulties: The acidic nature of the benzoic acid moiety can complicate purification by standard chromatography. Reverse-phase HPLC may be required, and care must be taken to avoid buffer precipitation.

  • Low Yields: Side reactions, such as the hydrolysis of the sulfonyl chloride intermediate, can lead to reduced yields. Ensuring anhydrous reaction conditions is critical.

Troubleshooting Guides

Synthesis and Purification
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of final product 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride intermediate. 3. Difficult purification leading to product loss.1. Monitor reaction progress by TLC or LC-MS. Consider extending reaction time or adding more reagent. 2. Use anhydrous solvents and reagents. Prepare sulfonyl chloride fresh if possible. 3. For acidic compounds, consider derivatization to an ester for easier purification by normal-phase chromatography, followed by hydrolysis. For HPLC, carefully select a suitable buffer system to avoid precipitation.
Broad or tailing peaks during HPLC purification 1. Interaction of the acidic proton with the stationary phase. 2. Column overload. 3. Contamination of the column.1. Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress ionization. 2. Reduce the amount of sample injected. 3. Flush the column with a strong solvent. Use a guard column to protect the analytical column.[4][5][6][7][8]
In Vitro Biological Assays
Symptom Possible Cause(s) Suggested Solution(s)
Compound precipitates in aqueous assay buffer Poor aqueous solubility of the sulfonamide-containing compound.1. Prepare a high-concentration stock solution in DMSO. 2. Perform serial dilutions in the assay buffer. 3. Keep the final DMSO concentration in the assay below 0.5% to avoid solvent effects. 4. Consider using a solubility-enhancing excipient if compatible with the assay.
High background or false positives in fluorescence-based assays Intrinsic fluorescence of the compound (autofluorescence).1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. If autofluorescence is significant, consider using a different detection method (e.g., colorimetric or luminescence-based). 3. Use appropriate controls to subtract the background fluorescence.[9][10]
Irreproducible IC50/EC50 values 1. Compound instability in the assay medium. 2. Compound aggregation. 3. Assay interference.1. Assess compound stability over the time course of the experiment using LC-MS. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. 3. Perform counter-screens to identify non-specific activity or assay artifacts.[11][12][13]

Data Presentation

Inhibitory Activity of Sulfamoyl-Benzamide Analogs against h-NTPDases
Compound ID Substituent on Benzoic Acid Substituent on Sulfonamide h-NTPDase1 IC50 (µM) h-NTPDase2 IC50 (µM) h-NTPDase3 IC50 (µM) h-NTPDase8 IC50 (µM)
2d 2-chloroCyclopropyl>50>50>500.28 ± 0.07
3i 4-chloroN-(4-bromophenyl)2.88 ± 0.13>500.72 ± 0.11>50
3j 2-chloroN-benzyl>500.83 ± 0.09>50>50
4d 2-chloroN-cyclopropyl>500.46 ± 0.02>50>50

Data extracted from a study on sulfamoyl-benzamide derivatives as selective inhibitors for h-NTPDases.[1]

Activity of 2-Sulfonamidebenzamide Analogs as MrgX1 Positive Allosteric Modulators
Compound ID Sulfonamide Group Substituent on Benzamide EC50 (µM)
6c Ethylsulfonamide5-fluoro0.014
6d 2,2,2-trifluoroethylsulfonamide5-fluoro0.285
ML382 (1) Cyclopropylsulfonamide2-ethoxy~1

Data extracted from a study on 2-sulfonamidebenzamides as allosteric modulators of MrgX1.[3]

Experimental Protocols

General Protocol for h-NTPDase Inhibition Assay (Malachite Green Assay)

This protocol is adapted from methodologies used to screen for inhibitors of h-NTPDases.[1]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Substrate Solution: ATP in assay buffer (final concentration in assay is typically 100 µM).

  • Enzyme Solution: Recombinant human NTPDase (e.g., h-NTPDase8) diluted in assay buffer.

  • Inhibitor Stock Solution: Test compounds dissolved in DMSO (e.g., 10 mM).

  • Malachite Green Reagent: Prepare according to standard protocols.

2. Assay Procedure (96-well plate format):

  • Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells.

  • Add 20 µL of the h-NTPDase enzyme solution to the wells containing the test compound and positive control wells (enzyme + vehicle). Add 20 µL of assay buffer to the negative control wells (no enzyme).

  • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 25 µL of the ATP substrate solution to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of the malachite green reagent.

  • Incubate for 15 minutes at room temperature for color development.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the negative control from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Start: Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify by HPLC synthesis->purification characterization Characterize (NMR, MS) purification->characterization primary_screen Primary Screen (e.g., h-NTPDase assay) characterization->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (other enzymes) dose_response->selectivity sar_analysis SAR Analysis selectivity->sar_analysis adme_tox In Vitro ADME/Tox sar_analysis->adme_tox lead_optimization Design Next Generation Analogs adme_tox->lead_optimization lead_optimization->synthesis Iterate

Caption: A general experimental workflow for the discovery and optimization of this compound analogs.

purinergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Hydrolysis P2X_R P2X Receptor ATP->P2X_R Activates AMP AMP ADP->AMP Hydrolysis P2Y_R P2Y Receptor ADP->P2Y_R Activates Ado Adenosine AMP->Ado Hydrolysis A_R Adenosine Receptor Ado->A_R Activates NTPDase NTPDase (e.g., NTPDase8) Ecto5NT Ecto-5'-nucleotidase (CD73) Inhibitor 2-(Ethanesulphonylamino) benzoic acid analog Inhibitor->NTPDase Inhibition Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP) P2Y_R->Signaling P2X_R->Signaling A_R->Signaling

Caption: A simplified diagram of the purinergic signaling pathway, a potential target for this compound analogs that inhibit NTPDases.[14][15][16][17]

References

Validation & Comparative

A Comparative Study of 2-(Alkylsulfonylamino)benzoic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(alkylsulfonylamino)benzoic acid derivatives as inhibitors of key enzymes implicated in various physiological and pathological processes. The inhibitory activities against carbonic anhydrases and matrix metalloproteintransferases are reviewed, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

The 2-(alkylsulfonylamino)benzoic acid scaffold is a versatile pharmacophore that has been explored for the development of inhibitors targeting a range of enzymes. The sulfonamide moiety plays a crucial role in the binding of these compounds to the active sites of metalloenzymes. Variations in the alkyl chain attached to the sulfonylamino group, as well as substitutions on the benzoic acid ring, can significantly influence the inhibitory potency and selectivity of these compounds. This guide aims to provide a comparative overview of these structure-activity relationships.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities (IC50 and Ki values) of various 2-(alkylsulfonylamino)benzoic acid derivatives against different enzyme targets. It is important to note that the data has been compiled from different studies, and direct comparison may be limited by variations in experimental conditions.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Derivatives

Compound IDTarget EnzymeR Group on SulfonamideOther SubstituentsInhibition Constant (Ki)Reference
Series 1 hCA VIIVaried alkoxy4-amino4.8 - 61.7 nM[1]
Series 1 hCA IXVaried alkoxy4-amino4.8 - 61.7 nM[1]
Series 1 hCA XIVVaried alkoxy4-amino4.8 - 61.7 nM[1]
Benzamides hCA IVaried amines4-sulfamoyl5.3 - 334 nM
Benzamides hCA IIVaried amines4-sulfamoylLow nM to sub-nM
Benzamides hCA VIIVaried amines4-sulfamoylLow nM to sub-nM
Benzamides hCA IXVaried amines4-sulfamoylLow nM to sub-nM
Benzenesulfonamides hCA IIVaried aryl/heterocyclic4-aminoModerate to potent[2]

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Sulfonylamino Acid Derivatives

Compound ClassTarget Enzyme(s)Key Structural FeaturesPotencyReference
α-Sulfonylhydroxamic acids MMP-13N-hydroxy-α-phenylsulfonylacetamidePotent and selective[3]
Aryl sulfonyl amido/ureido derivatives MMP-1, -2, -8, -9Electrotopological state of S and NSignificant correlation[4]
4-Alkynyloxy phenyl sulfonyl alkyl hydroxamates TACE, MMPsOxidation state of sulfur, P1' substituentSelective TACE inhibitors[5]

Structure-Activity Relationship (SAR) Insights

Carbonic Anhydrase Inhibitors

The inhibitory potency of sulfonamide-based carbonic anhydrase inhibitors is significantly influenced by the electronic properties of the sulfonamide group.[6] Substituents on the aromatic or heterocyclic ring can modulate these properties and also engage in interactions with the enzyme's active site.[7] For instance, alkoxy substituents have been shown to play a key role in the inhibition of several human carbonic anhydrase (hCA) isoforms.[1] The tail and ring approaches in inhibitor design have been used to improve potency and selectivity.[2]

Matrix Metalloproteinase Inhibitors

The sulfonamide group is a key zinc-binding group in many MMP inhibitors. The structure-activity relationship of α-sulfonylhydroxamic acids has been explored, leading to the discovery of potent and selective MMP inhibitors.[3][8] The electrotopological state indices of the sulfur and nitrogen atoms in the amido or ureido moiety of aryl sulfonyl derivatives show a significant correlation with their inhibitory potencies against various MMPs.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carbonic Anhydrase Inhibition Assay

Principle: The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which produces a colored product, 4-nitrophenolate. The rate of formation of the colored product is monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (2-(alkylsulfonylamino)benzoic acid derivatives)

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (NPA) solution.

  • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.[9]

Matrix Metalloproteinase (MMP) Inhibition Assay

Principle: The inhibitory activity against MMPs is often measured using a fluorogenic substrate. The substrate contains a fluorophore and a quencher, and upon cleavage by the MMP, the fluorescence is released and can be measured.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35)

  • Test compounds (2-(alkylsulfonylamino)benzoic acid derivatives)

  • A known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions (e.g., using APMA).

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well black plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

  • Incubate the enzyme with the inhibitor for a specific time at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Calculate the reaction rates and determine the IC50 values as described for the carbonic anhydrase assay.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and a general experimental workflow relevant to the study of these enzyme inhibitors.

G Carbonic Anhydrase II in pH Regulation cluster_cell Cell Interior cluster_extracellular Extracellular Space CO2 CO2 CAII Carbonic Anhydrase II CO2->CAII H2O H2O H2O->CAII H2CO3 H2CO3 CAII->H2CO3 Hydration HCO3- HCO3- H2CO3->HCO3- Dissociation H+ H+ H2CO3->H+ AE1 Anion Exchanger 1 (AE1) HCO3-->AE1 HCO3-_out HCO3- AE1->HCO3-_out Efflux Cl- Cl- Cl-->AE1 Influx

Caption: Role of Carbonic Anhydrase II in intracellular pH regulation and bicarbonate transport.

G MMP-2 and MMP-9 in ECM Degradation Growth_Factors Growth Factors, Cytokines Cell_Surface_Receptors Cell Surface Receptors Growth_Factors->Cell_Surface_Receptors Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Cell_Surface_Receptors->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene_Expression MMP-2 & MMP-9 Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMP-2 & Pro-MMP-9 (Inactive) MMP_Gene_Expression->Pro_MMPs Translation & Secretion Active_MMPs Active MMP-2 & MMP-9 Pro_MMPs->Active_MMPs Activation by other proteases ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMPs->ECM_Degradation Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion

Caption: Signaling pathway leading to the expression and activation of MMP-2 and MMP-9.

G Enzyme Inhibitor Screening Workflow Compound_Library Compound Library (2-Alkylsulfonylamino benzoic acids) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Active Compounds Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization

Caption: A general workflow for the screening and development of enzyme inhibitors.

References

A Comparative Efficacy Analysis of N-Sulfonylated Anthranilic Acid Derivatives Against Ibuprofen in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory efficacy of novel N-sulfonylated anthranilic acid derivatives against the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The objective of this document is to present experimental data, outline methodologies, and visualize the underlying biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. N-sulfonylated anthranilic acids, a class of compounds structurally related to 2-(Ethanesulphonylamino)benzoic acid, have emerged as promising candidates. This guide focuses on the comparative analysis of two such derivatives, 2-(4-methoxyphenylsulfonamido)-6-methylbenzoic acid (Compound 4c) and 2-(4-bromophenylsulfonamido)-6-methylbenzoic acid (Compound 4d) , against ibuprofen. The evaluation is based on their ability to inhibit key inflammatory mediators, interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2), in a cellular model of inflammation.

Data Presentation: In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of the test compounds and the standard, ibuprofen, was assessed by measuring the inhibition of IL-1β and COX-2 production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results are summarized in the table below.[1]

CompoundConcentration (µM)IL-1β Inhibition (%)COX-2 Inhibition (%)
2-(4-methoxyphenylsulfonamido)-6-methylbenzoic acid (4c) 109598
2-(4-bromophenylsulfonamido)-6-methylbenzoic acid (4d) 109698
Ibuprofen (Standard) 108590

Table 1: Comparative in vitro anti-inflammatory activity of N-sulfonylated anthranilic acid derivatives and ibuprofen.[1]

The data indicates that at a concentration of 10 µM, both Compound 4c and Compound 4d exhibit potent anti-inflammatory properties, with inhibitory effects on IL-1β and COX-2 that are stronger than those of ibuprofen.[1]

Experimental Protocols

The following methodologies were employed to evaluate the anti-inflammatory efficacy of the compounds.

1. Cell Culture and Induction of Inflammation:

  • Cell Line: RAW264.7 murine macrophage cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammation Induction: Inflammation was induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

2. In Vitro Anti-Inflammatory Assay:

  • RAW264.7 cells were pre-treated with the test compounds (Compound 4c and 4d) or ibuprofen at a concentration of 10 µM for 1 hour.

  • Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours.

  • The cell culture supernatants were then collected to measure the levels of IL-1β and COX-2.

3. Measurement of IL-1β and COX-2 Levels:

  • The concentrations of IL-1β and COX-2 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The percentage of inhibition was calculated by comparing the levels of IL-1β and COX-2 in the compound-treated groups to the LPS-only treated control group.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the targeted inflammatory signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis RAW264.7 Cells RAW264.7 Cells Culture in DMEM Culture in DMEM RAW264.7 Cells->Culture in DMEM Compound Pre-treatment Compound Pre-treatment Culture in DMEM->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Collect Supernatant Collect Supernatant LPS Stimulation->Collect Supernatant ELISA for IL-1β and COX-2 ELISA for IL-1β and COX-2 Collect Supernatant->ELISA for IL-1β and COX-2 Data Analysis Data Analysis ELISA for IL-1β and COX-2->Data Analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription COX2 COX-2 (Inflammation) NFkB->COX2 Transcription IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Processing Compounds N-Sulfonylated Anthranilic Acids Ibuprofen Compounds->IL1b Inhibition Compounds->COX2 Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation.

Conclusion

The experimental data presented in this guide demonstrates that the N-sulfonylated anthranilic acid derivatives, 2-(4-methoxyphenylsulfonamido)-6-methylbenzoic acid and 2-(4-bromophenylsulfonamido)-6-methylbenzoic acid, are potent inhibitors of the pro-inflammatory mediators IL-1β and COX-2. Their efficacy in this in vitro model surpasses that of the widely used NSAID, ibuprofen, highlighting their potential as promising candidates for further development as novel anti-inflammatory therapeutics. The detailed protocols and visual aids provided herein are intended to support and facilitate future research in this area.

References

A Comparative Analysis of 2-(Ethanesulphonylamino)benzoic Acid and Other Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(Ethanesulphonylamino)benzoic acid and other sulfonamide-based inhibitors, with a focus on their activity as inhibitors of Cyclooxygenase-2 (COX-2). Due to the limited publicly available data on the specific inhibitory concentration of this compound, this document will use closely related N-sulfonyl anthranilic acid derivatives as representative examples for quantitative comparison against established sulfonamide inhibitors.

Introduction to Sulfonamide-Based COX-2 Inhibitors

The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents. Its ability to bind to the active sites of metalloenzymes has led to the development of numerous inhibitors targeting enzymes such as carbonic anhydrases, matrix metalloproteinases, and cyclooxygenases. Cyclooxygenase-2 (COX-2) is a particularly important target in drug discovery. It is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

N-sulfonyl derivatives of anthranilic acid, the class to which this compound belongs, have demonstrated significant anti-inflammatory properties, suggesting their potential as COX-2 inhibitors.[1][2]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the available quantitative data for representative N-sulfonyl anthranilic acid derivatives and other well-established sulfonamide-based COX-2 inhibitors.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Representative N-Sulfonyl Anthranilic Acid Derivatives
2-(4-bromophenylsulfonamido)-6-methylbenzoic acidCOX-2Potent*Not Reported
Established Sulfonamide-Based COX-2 Inhibitors
CelecoxibCOX-20.04329
ValdecoxibCOX-20.005Not Reported
RofecoxibCOX-20.018Not Reported
Non-Selective Sulfonamide Inhibitor (for reference)
Indomethacin (non-sulfonamide, for reference)COX-1 & COX-20.018 (COX-1), 0.026 (COX-2)0.69

Signaling Pathway and Experimental Workflow

To understand the context of COX-2 inhibition, it is essential to visualize the relevant signaling pathway and the experimental workflow used to assess inhibitor potency.

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane Phospholipids", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Enzyme [label="Cyclooxygenase-2\n(COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Sulfonamide-Based Inhibitor\n(e.g., this compound)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ProInflammatory_Stimuli -> PLA2 [label="activates"]; PLA2 -> Cell_Membrane [label="acts on"]; Cell_Membrane -> Arachidonic_Acid [label="releases"]; Arachidonic_Acid -> COX2_Enzyme [label="substrate for"]; COX2_Enzyme -> Prostaglandins [label="synthesizes"]; Prostaglandins -> Inflammation [label="mediates"]; Inhibitor -> COX2_Enzyme [label="inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Recombinant COX-2 Enzyme\nFluorometric Probe\nArachidonic Acid (Substrate)\nTest Inhibitors (Sulfonamides)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Plate_Setup [label="Plate Setup in 96-well Plate:\n- Enzyme Control (no inhibitor)\n- Inhibitor Wells (varying concentrations)\n- Blank (no enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; Preincubation [label="Pre-incubation of Enzyme\nand Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Initiation [label="Initiate Reaction with\nArachidonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Kinetic Measurement of Fluorescence\n(Ex/Em = 535/587 nm)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\n- Calculate reaction rates\n- Determine % inhibition\n- Calculate IC50 values", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Determine Inhibitor Potency", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Plate_Setup; Plate_Setup -> Preincubation; Preincubation -> Reaction_Initiation; Reaction_Initiation -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> End; }

Caption: General experimental workflow for a fluorometric COX-2 inhibition assay.

Experimental Protocols

Fluorometric COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., a probe that detects prostaglandin G2)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test sulfonamide inhibitors (dissolved in a suitable solvent like DMSO)

  • A known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well opaque microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and the fluorometric probe in the assay buffer. Prepare serial dilutions of the test inhibitors and the positive control.

  • Plate Setup: In a 96-well opaque microplate, add the assay buffer, heme, and fluorometric probe to all wells. Add the test inhibitor solutions to the respective wells. Include wells for an enzyme control (with solvent but no inhibitor) and a background control (no enzyme).

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence in a kinetic mode (e.g., every minute for 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

Comparative Analysis of Structure-Activity Relationships in Benzoic Acid Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships (SAR) of 2-(ethanesulphonylamino)benzoic acid analogs and related sulfonamide derivatives, with a focus on their diverse biological activities.

The this compound scaffold and its analogs are of significant interest in medicinal chemistry due to their versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships of these compounds, drawing on data from various studies on related benzenesulfonamide and N-acylsulfonamide derivatives. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents.

Anticancer Activity: Inhibition of Oxidative Phosphorylation

A series of benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism. The structure-activity relationship of these analogs was explored, leading to the discovery of highly potent compounds.[1]

Table 1: SAR of Benzene-1,4-disulfonamide Analogs as OXPHOS Inhibitors [1]

CompoundR GroupCytotoxicity IC50 (µM) - MIA PaCa-2Cytotoxicity IC50 (µM) - BxPC-3
1 -H>10>10
53 3-isopropyl-1,2,4-oxadiazole0.05Not Reported
64 (DX3-234) Complex MoietyPotent (data not specified)Potent (data not specified)
65 (DX3-235) Complex MoietyNanomolar InhibitionNanomolar Inhibition

Key SAR Insights:

  • The unsubstituted benzene-1,4-disulfonamide (Compound 1) showed minimal cytotoxic activity.

  • Introduction of a 3-isopropyl-1,2,4-oxadiazole moiety (Compound 53) dramatically increased the potency, with an IC50 value of 0.05 µM in MIA PaCa-2 cells.[1]

  • Further complex modifications led to the discovery of highly potent analogs like 64 (DX3-234) and 65 (DX3-235) with nanomolar inhibitory activity.[1]

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer.[2][3]

Table 2: SAR of Isatin-Benzenesulfonamide Conjugates as Carbonic Anhydrase Inhibitors [2]

CompoundModificationhCA I KI (nM)hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
AAZ (Standard) Acetazolamide----
III 4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)benzenesulfonamideNot ReportedNot Reported8.9Not Reported
IV Isatin hydrazinyl benzenesulfonamide derivativeNot ReportedNot Reported7.8Not Reported
2h Indole-2,3-dione derivative45.105.87Not ReportedNot Reported

Key SAR Insights:

  • The benzenesulfonamide moiety is a critical pharmacophore for carbonic anhydrase inhibition.

  • Conjugation of the benzenesulfonamide with an isatin scaffold has yielded potent inhibitors of tumor-associated hCA IX and XII isoforms.[2]

  • Specific substitutions on the isatin and linker moieties significantly influence the inhibitory potency and selectivity against different CA isoforms.

Anti-Hepatic Fibrosis Activity: Inhibition of the JAK1-STAT1/3 Pathway

A novel series of benzene sulfonamide derivatives have demonstrated significant anti-hepatic fibrosis activity by inhibiting the JAK1-STAT1/3 signaling pathway.[4]

Table 3: Anti-Hepatic Fibrosis Activity of Benzene Sulfonamide Derivatives [4]

CompoundInhibition Rate (%)
IMB16-4 (Lead) 35.9
11a 42.3
11b 48.7
46a 61.7
46b 54.8
46c 60.7
Costunolide (Control) 45.4
EGCG (Control) 25.3

Key SAR Insights:

  • The lead compound, IMB16-4, exhibited moderate anti-hepatic fibrosis activity.

  • Modifications to the scaffold led to compounds (46a, 46b, and 46c) with significantly enhanced activity, almost 1.5-fold that of the lead compound.[4]

  • These potent compounds were found to inhibit the gene expression of COL1A1 and MMP-2, and the protein expression of key fibrotic markers by targeting the JAK1-STAT1/3 pathway.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT1_3 STAT1/3 JAK1->STAT1_3 Phosphorylation pSTAT1_3 p-STAT1/3 Dimer STAT1/3 Dimer pSTAT1_3->Dimer Dimerization DNA DNA Dimer->DNA Translocation & Binding Transcription Gene Transcription (COL1A1, MMP-2) DNA->Transcription Inhibitor Benzene Sulfonamide Derivatives Inhibitor->JAK1 Inhibition

Figure 1: Inhibition of the JAK1-STAT1/3 pathway by benzene sulfonamide derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, BxPC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is assessed using a stopped-flow instrument to measure the CO2 hydration activity.

  • Enzyme and Substrate Preparation: The appropriate hCA isoenzyme is used, with 4-nitrophenyl acetate as the substrate.

  • Assay Procedure: The assay is performed at 25°C in a total volume of 200 µL containing Tris-HCl buffer (pH 7.4), the hCA enzyme, and the test inhibitor at varying concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Data Analysis: The initial rates of reaction are monitored, and the KI values are determined by non-linear least-squares fitting of the Michaelis-Menten equation.

Western Blot Analysis for JAK-STAT Pathway Proteins
  • Cell Lysis: Cells treated with the test compounds are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK1 and STAT1/3, as well as antibodies for fibrotic markers (e.g., COL1A1, α-SMA).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: General workflow for the synthesis and biological evaluation of sulfonamide analogs.

References

A Comparative Guide to the Pharmacokinetic Profiles of 2-(Sulfonylamino)benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various 2-(sulfonylamino)benzoic acids, a class of compounds prominently featuring the sulfonylureas used in the management of type 2 diabetes mellitus. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data and detailed methodologies.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of selected first and second-generation sulfonylureas, which are derivatives of 2-(sulfonylamino)benzoic acid. These parameters are crucial for determining the dosing regimens and predicting the therapeutic and adverse effects of these drugs.

Compound (Generation)Cmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)t1/2 (Half-life)Oral Bioavailability
First Generation
Tolbutamide40-60 µg/mL3-4 hoursVaries4-5 hours[1]Well absorbed[1]
Chlorpropamide30-40 µg/mL2-4 hoursVaries~32 hours[1]Well absorbed
Second Generation
Glibenclamide (Glyburide)~170 ng/mL2-4 hoursVaries1.5-5 hoursIncomplete
Glipizide~400 ng/mL1-3 hoursVaries2-4 hours[2]100%[2]
Gliclazide2.2-8.0 µg/mL2-8 hoursVaries8.1-20.5 hours[3]Variable[3]
Glimepiride35.31 ± 4.05 µg/mL3.2 ± 0.25 hours86.10 ± 5.2 µg·h/mL5.30 ± 0.14 hoursComplete

Experimental Protocols

The following protocols outline the methodologies for key experiments cited in the pharmacokinetic analysis of 2-(sulfonylamino)benzoic acids.

In Vivo Oral Pharmacokinetic Study in Rodents

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a 2-(sulfonylamino)benzoic acid derivative following oral administration in rats.

1. Animal Preparation and Housing:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

2. Dosing:

  • Formulation: Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration: Administer a single oral dose of the compound using an oral gavage needle. The volume administered is typically 5-10 mL/kg.

3. Blood Sampling:

  • Route: Collect blood samples from the tail vein or via a cannulated jugular vein.

  • Time Points: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood into heparinized tubes. Centrifuge the samples to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method for Plasma Sample Analysis (UHPLC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).

  • Sample Preparation: Perform a protein precipitation of the plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode. Monitor the parent and product ions for the analyte and an internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify the analyte in the plasma samples.

5. Data Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualizations

Sulfonylurea-Induced Insulin Secretion Signaling Pathway

This diagram illustrates the mechanism of action of sulfonylureas on pancreatic β-cells, leading to insulin secretion.

Sulfonylurea_Pathway cluster_cell Pancreatic β-Cell SU Sulfonylurea SUR1 Sulfonylurea Receptor 1 (SUR1) SU->SUR1 Binds to K_ATP ATP-Sensitive K+ Channel (KATP) SUR1->K_ATP Inhibits Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream Enters

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Experimental Workflow for an In Vivo Oral Pharmacokinetic Study

This diagram outlines the key steps involved in conducting an in vivo oral pharmacokinetic study in rodents.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimation Acclimation of Rats Fasting Overnight Fasting Acclimation->Fasting Oral_Gavage Oral Administration (Gavage) Fasting->Oral_Gavage Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis UHPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo oral pharmacokinetic study.

References

In Vitro and In Vivo Correlation of 5-Aminosalicylic Acid (5-ASA) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of 5-aminosalicylic acid (5-ASA), a benzoic acid derivative widely used in the treatment of inflammatory bowel disease (IBD). The correlation between in vitro drug release and in vivo therapeutic efficacy is critical for the development and optimization of 5-ASA formulations. This document presents supporting experimental data, detailed methodologies, and visual representations of key pathways and processes.

Introduction to 5-Aminosalicylic Acid (5-ASA)

5-Aminosalicylic acid, also known as mesalazine, is the active moiety of sulfasalazine and is a cornerstone in the management of mild-to-moderate ulcerative colitis.[1] Its therapeutic effect is primarily localized to the colonic mucosa, necessitating drug delivery systems that can bypass absorption in the upper gastrointestinal tract and release the active drug at the site of inflammation.[1][2] The mechanism of action of 5-ASA is multifaceted, involving the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in controlling inflammation, cell proliferation, and apoptosis.[3][4][5] Other proposed mechanisms include the inhibition of arachidonic acid metabolism and the scavenging of reactive oxygen species.[6][7]

Comparative In Vitro Dissolution Data

The in vitro dissolution profile of 5-ASA formulations is a critical predictor of their in vivo behavior. Various formulations are designed to release 5-ASA at different pH levels corresponding to specific regions of the gastrointestinal tract. The following tables summarize the dissolution data for several commercially available mesalamine formulations.

Table 1: Percentage of 5-ASA Released from Different Formulations at Various pH Levels

FormulationpH 1.0 (2 hours)pH 6.0 (1 hour)pH 6.8 (up to 8 hours)Reference
APRISO® 0.375-g capsules1%36%100% (after 3 hours)[2][8][9]
ASACOL® MR 800-mg tablets<1%<1%100% (after 4 hours)[2][8]
ASACOL® HD 800-mg tablets<1%<1%100% (after 2 hours)[2][8]
MEZAVANT® XL 1.2-g tablets<1%<1%100% (over 6-7 hours)[2][8]
PENTASA® 500-mg tablets48%56% (cumulative)92% (after 6-8 hours)[2][8][9]
SALOFALK® 250-mg tablets<1%11%100% (within 1 hour)[2][8][9]

Table 2: Comparative Efficacy of 5-ASA Formulations in Clinical Trials for Ulcerative Colitis

ComparisonOutcomeResultReference
5-ASA vs. Placebo (Active Disease)Failure to induce global/clinical improvement or remissionPooled odds ratio: 0.39[10]
5-ASA vs. Sulfasalazine (SASP) (Active Disease)Failure to induce global/clinical improvement or remissionPooled odds ratio: 0.87 (not statistically significant)[10]
5-ASA vs. Placebo (Maintenance of Remission)Failure to maintain clinical or endoscopic remissionPooled odds ratio: 0.48[10]
MMX Mesalamine vs. 5-ASA Enema (Left-sided UC)Symptomatic remission at 8 weeks60% vs. 50% (not statistically significant)[11]
Asacol 4.8 g/day vs. 2.4 g/day (Moderately Active UC)Response at 6 weeks72% vs. 59%[11]
Topical 5-ASA vs. Oral 5-ASA (Distal UC)Remission and clinical response ratesHigher with topical therapy[12]

Experimental Protocols

In Vitro Dissolution Testing

A standardized in vitro dissolution study for 5-ASA formulations is crucial for predicting their in vivo release profile.

Objective: To determine the rate and extent of 5-ASA release from different oral formulations under simulated gastrointestinal pH conditions.

Apparatus: USP Apparatus I (basket) or II (paddle) is typically used.[2][13]

Dissolution Media: A multi-stage pH approach is employed to simulate the transit through the gastrointestinal tract:

  • Acid Stage: pH 1.0 - 1.2 (simulated gastric fluid) for 2 hours.[2][13]

  • Buffer Stage 1: pH 6.0 - 6.4 (simulated upper small intestine fluid) for 1 hour.[2][13]

  • Buffer Stage 2: pH 6.8 - 7.2 (simulated lower small intestine and colonic fluid) for up to 8 hours.[2][13]

Procedure:

  • The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5°C.

  • The 5-ASA formulation (tablet or capsule) is placed in the apparatus.

  • The apparatus is operated at a specified rotation speed (e.g., 100 rpm).[13]

  • Samples of the dissolution medium are withdrawn at predetermined time intervals.

  • The concentration of dissolved 5-ASA in the samples is determined using a validated analytical method, typically UV-Vis spectrophotometry.[2][13]

In Vivo Evaluation in Animal Models

Animal models of colitis are essential for the preclinical evaluation of 5-ASA formulations.

Objective: To assess the therapeutic efficacy and colon-targeting ability of 5-ASA formulations in a relevant animal model of IBD.

Animal Model: Chemically induced colitis in rats or mice (e.g., using dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS)).[14][15]

Procedure:

  • Colitis is induced in the animals.

  • Animals are divided into treatment groups: vehicle control, positive control (e.g., sulfasalazine), and different 5-ASA formulations.[15]

  • The formulations are administered orally once daily for a specified duration (e.g., 14 days).[16]

  • Disease activity is monitored throughout the study by assessing parameters such as body weight, stool consistency, and rectal bleeding.[17]

  • At the end of the study, animals are sacrificed, and colonic tissues are collected for macroscopic and histological evaluation of inflammation.

  • Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, are measured in the colonic tissue.[15][17]

Visualizing Key Concepts

Mechanism of Action of 5-ASA

The primary anti-inflammatory effect of 5-ASA is mediated through the activation of the PPAR-γ signaling pathway.

Caption: The PPAR-γ signaling pathway activated by 5-ASA.

Experimental Workflow for In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro dissolution and in vivo absorption is a key goal in drug formulation development.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis Formulation 5-ASA Formulation Dissolution In Vitro Dissolution Testing Formulation->Dissolution Administration Oral Administration to Subjects Formulation->Administration Dissolution_Profile In Vitro Dissolution Profile Dissolution->Dissolution_Profile Correlation Mathematical Modeling (Level A, B, or C Correlation) Dissolution_Profile->Correlation PK_Sampling Pharmacokinetic Sampling (Plasma) Administration->PK_Sampling PK_Profile In Vivo Absorption Profile PK_Sampling->PK_Profile Deconvolution Deconvolution of PK Data PK_Profile->Deconvolution Deconvolution->Correlation IVIVC_Model Predictive IVIVC Model Correlation->IVIVC_Model

Caption: A typical workflow for establishing an in vitro-in vivo correlation.

Alternatives to 5-ASA

While 5-ASA is a first-line therapy for mild-to-moderate ulcerative colitis, several alternatives are available for patients who are intolerant or refractory to 5-ASA, or for those with more severe disease.

Table 3: Comparison of 5-ASA with Alternative Therapies for IBD

Drug ClassExamplesMechanism of ActionPrimary Use in IBD
Aminosalicylates Mesalamine, Sulfasalazine, Olsalazine, BalsalazidePPAR-γ activation, inhibition of cyclooxygenase and lipoxygenaseInduction and maintenance of remission in mild-to-moderate ulcerative colitis.[1][18][19]
Corticosteroids Prednisone, BudesonideBroad anti-inflammatory effects by inhibiting multiple inflammatory pathwaysInduction of remission in moderate-to-severe IBD.[18][20]
Immunomodulators Azathioprine, 6-mercaptopurine, MethotrexateInhibit the proliferation of immune cellsMaintenance of remission in patients who are steroid-dependent or refractory.[18]
Anti-TNF-α Biologics Infliximab, Adalimumab, Certolizumab pegolNeutralize the pro-inflammatory cytokine TNF-αModerate-to-severe IBD, particularly Crohn's disease.[20]

Conclusion

The correlation between in vitro dissolution and in vivo performance is a critical aspect of the development and clinical application of 5-aminosalicylic acid formulations. The data presented in this guide highlight the significant differences in drug release profiles among various commercially available products, which can influence their therapeutic efficacy. Understanding the underlying mechanisms of action and the methodologies for evaluating these formulations is essential for researchers, scientists, and drug development professionals in the field of inflammatory bowel disease. The continued development of novel delivery systems and a deeper understanding of in vitro-in vivo correlations will further optimize the therapeutic use of 5-ASA and improve patient outcomes.

References

evaluating the selectivity of 2-(Ethanesulphonylamino)benzoic acid for its target

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I am unable to generate a detailed selectivity evaluation for 2-(Ethanesulphonylamino)benzoic acid as it is a chemical intermediate without a well-defined biological target. However, to illustrate the process of evaluating compound selectivity, this guide will focus on a well-characterized drug, Celecoxib , which shares structural similarities and is known for its selective inhibition of the COX-2 enzyme. This guide will compare its performance against other non-steroidal anti-inflammatory drugs (NSAIDs) and provide the requested data presentation, experimental protocols, and visualizations.

Comparison of COX-2 Selectivity for Various NSAIDs

The selectivity of a drug for its target is a critical aspect of its therapeutic profile, often determining its efficacy and side-effect profile. In the case of NSAIDs, the desired target is typically cyclooxygenase-2 (COX-2), which is involved in inflammation and pain, while inhibition of cyclooxygenase-1 (COX-1) is associated with gastrointestinal side effects.

Quantitative Selectivity Data

The selectivity of various NSAIDs for COX-2 over COX-1 is presented in the table below. The data is expressed as the COX-1/COX-2 IC50 ratio, where a higher ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >10000.018>55,555
Valdecoxib 1500.00530,000
Etoricoxib 1060.061,767
Ibuprofen 13350.37
Naproxen 7130.54
Diclofenac 1.10.0715.7

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data is compiled from various in vitro studies.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is typically performed using in vitro enzyme assays.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 in a human whole blood matrix.

Materials:

  • Heparinized human whole blood

  • Test compounds (e.g., Celecoxib, Ibuprofen)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)

Protocol:

  • COX-2 Induction: Aliquots of human whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2.

  • Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the blood samples at various concentrations and incubated for 1 hour at 37°C.

  • Enzyme Activity Measurement:

    • COX-1 Activity: The production of TXB2, a primary product of COX-1, is measured in the absence of LPS stimulation.

    • COX-2 Activity: The production of PGE2, a primary product of COX-2, is measured in the LPS-stimulated samples.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Quantification: The concentrations of TXB2 and PGE2 are quantified using specific EIA kits.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of TXB2 production (COX-1 IC50) and PGE2 production (COX-2 IC50) is determined by plotting the percent inhibition against the log of the compound concentration.

  • Selectivity Ratio Calculation: The COX-2 selectivity ratio is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Visualizations

Signaling Pathway of COX Inhibition

The following diagram illustrates the mechanism of action of NSAIDs in the context of the arachidonic acid cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., TXA2 for platelet aggregation, PGE2 for GI protection) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2 for inflammation, pain) PGH2_2->Prostaglandins_2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: Arachidonic acid cascade and inhibition by NSAIDs.

Experimental Workflow for Determining COX Selectivity

The following diagram outlines the key steps in the experimental workflow for assessing the selectivity of a compound for COX-1 versus COX-2.

cluster_workflow Experimental Workflow start Start blood Collect Human Whole Blood start->blood split Split Samples blood->split lps Induce COX-2 with LPS (24h) split->lps Sample A no_lps No Induction (COX-1) split->no_lps Sample B add_compound Add Test Compound (Various Concentrations) lps->add_compound add_compound2 Add Test Compound (Various Concentrations) no_lps->add_compound2 measure_pge2 Measure PGE2 (COX-2 product) add_compound->measure_pge2 measure_txb2 Measure TXB2 (COX-1 product) add_compound2->measure_txb2 calc_ic50_1 Calculate COX-1 IC50 measure_txb2->calc_ic50_1 calc_ic50_2 Calculate COX-2 IC50 measure_pge2->calc_ic50_2 calc_ratio Calculate Selectivity Ratio (IC50 COX-1 / IC50 COX-2) calc_ic50_1->calc_ratio calc_ic50_2->calc_ratio end End calc_ratio->end

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-(Ethanesulphonylamino)benzoic acid is paramount for accurate pharmacokinetic studies, quality control, and impurity profiling. The successful transfer of an analytical method from one laboratory to another, a process known as inter-laboratory cross-validation, is a critical step to ensure consistent and reproducible results regardless of the testing site, personnel, or equipment.[1] This guide provides a comprehensive comparison of potential analytical techniques for this compound, supported by experimental data from structurally similar compounds.

Data Presentation

ParameterHPLC-UVGC-MS (with Derivatization)UHPLC-MS/MS (for a structurally similar compound)[3]
Linearity Range Typically 1 - 500 µg/mLTypically 0.1 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.42 µg/mL[4]~0.05 µg/mLNot Reported
Limit of Quantification (LOQ) ~1.14 µg/mL[4]~0.15 µg/mL0.01 µg/mL
Accuracy (% Recovery) 85.61 - 102.04%[4]95 - 105%96.0 - 104.0% (within ±4.0% RE)
Precision (%RSD) < 2%[4]< 10%< 8.5%
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions :

    • Column : C18, 5 µm, 4.6 mm x 150 mm.[2]

    • Mobile Phase : A mixture of a suitable buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic modifier (e.g., methanol) in a 60:40 (v/v) ratio.[4]

    • Flow Rate : 1.0 mL/min.[2][4]

    • Column Temperature : 30 °C.[2]

    • Detection Wavelength : 234 nm.[4]

    • Injection Volume : 10 µL.[4]

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for identifying and quantifying this compound, particularly in complex matrices where volatility is not a limitation. A derivatization step is typically required to increase the volatility of the analyte.[2]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Derivatization (Silylation) :

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[2]

    • Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions :

    • Column : A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.[2]

    • Ion Source Temperature : 230 °C.[2]

    • Mass Range : Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[2]

  • Sample Preparation : Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.[5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma. The following protocol is based on a method developed for a structurally similar compound.[3]

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : Shim-pack XR-ODS C18 column (75 mm × 3.0 mm, 2.2 µm).[3]

    • Mobile Phase : Acetonitrile-0.1% formic acid in water (50:50, v/v).[3]

    • Flow Rate : 0.4 mL/min (isocratic).[3]

    • Total Run Time : 2 min.[3]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[3]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[3]

    • Ion Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., by infusion of a standard solution).

  • Sample Preparation (for Plasma Samples) :

    • To 100 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 3 minutes.[3]

    • Centrifuge at 13,000 rpm for 10 minutes.[2]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Cross-Validation of Analytical Methods

Cross-validation of an analytical method is essential to ensure that a validated procedure produces consistent and reliable results across different laboratories, analysts, or instruments.[6] This process is crucial for regulatory compliance and data integrity.[6] The primary approaches to method transfer include comparative testing, co-validation, and revalidation.[1]

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods start Start: Method Transfer Required protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Laboratory Personnel protocol->training materials Prepare & Ship Materials (Samples, Standards) training->materials transferring_lab Transferring Lab: Perform Analysis materials->transferring_lab receiving_lab Receiving Lab: Perform Analysis materials->receiving_lab compare_data Compare Data & Perform Statistical Analysis transferring_lab->compare_data receiving_lab->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance success Method Transfer Successful acceptance->success Yes failure Investigate Discrepancies & Re-evaluate acceptance->failure No failure->protocol

Caption: A flowchart illustrating the key steps in a typical cross-validation process for analytical method transfer.

The selection of the most appropriate analytical method and cross-validation strategy will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of bulk drug substance, HPLC-UV is often sufficient. For bioanalytical studies requiring high sensitivity and selectivity, UHPLC-MS/MS is the method of choice. GC-MS can be a valuable alternative, particularly for impurity identification. A well-defined cross-validation plan is essential to ensure the continued reliability and accuracy of analytical data throughout the drug development lifecycle.

References

A Comparative Guide to Bioisosteric Alternatives of 2-(Ethanesulphonylamino)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. The molecule 2-(Ethanesulphonylamino)benzoic acid serves as a pertinent scaffold, incorporating both a sulfonamide and a carboxylic acid moiety. These functional groups are prevalent in a multitude of therapeutic agents. However, challenges related to pharmacokinetics, such as metabolic instability, poor membrane permeability, and potential toxicity, often necessitate the exploration of bioisosteric replacements. This guide provides a comparative overview of common alternatives to the carboxylic acid and sulfonamide functionalities, supported by experimental data from various studies.

Carboxylic Acid Bioisosteres: A Comparative Analysis

The carboxylic acid group, while often crucial for target binding through its ability to form strong hydrogen bonds and electrostatic interactions, can also contribute to undesirable properties. Its acidic nature can lead to poor oral bioavailability and rapid clearance. Several bioisosteres have been successfully employed to mitigate these issues while retaining or enhancing biological activity.

A key consideration in replacing a carboxylic acid is the maintenance of an acidic proton, which is often critical for interacting with biological targets. The pKa value of the bioisostere is therefore a crucial parameter.

Table 1: Comparison of Physicochemical and In Vitro Properties of Carboxylic Acid Bioisosteres

BioisostereRepresentative pKaLipophilicity (clogP of parent acid vs. bioisostere)In Vitro Potency (Example)Key AdvantagesKey Disadvantages
Carboxylic Acid ~4-5BaselineBaselineWell-established interactionsPoor permeability, metabolic liabilities[1][2]
Tetrazole ~4.5-4.9[3]Generally more lipophilic than corresponding carboxylate[3]Angiotensin II Antagonist (vs. COOH): 10-fold increase in potency[2]Improved metabolic stability, enhanced oral bioavailability in some cases[2][3]Can still have permeability issues due to high desolvation energy[2]
Acylsulfonamide ~4-5[3]Can be more lipophilicHCV NS3 Protease Inhibitor (vs. COOH): Up to 50-fold increase in potency[2]Mimics acidity of carboxylic acids well, can form additional H-bonds[2]Potential for off-target effects, synthetic complexity
Hydroxamic Acid ~8-9Generally more polarMEK Inhibitors: Favorable activity and ADME/PK profiles[3]Strong metal chelation, can act as a carboxylic acid mimicPotential for metabolic instability (e.g., glucuronidation) leading to reactive metabolites[3]
5-oxo-1,2,4-oxadiazole ~6-7Significantly more lipophilic than tetrazoleAT1 Receptor Antagonists: Maintained potent activity with enhanced oral bioavailability[2]Increased lipophilicity can improve oral absorption[2]Less acidic than carboxylic acids and tetrazoles

Sulfonamide Bioisosteres: Exploring Novel Replacements

The sulfonamide group is another key functional handle that can be modified to fine-tune a molecule's properties. While it can participate in crucial hydrogen bonding interactions, it can also be associated with issues like poor solubility and potential for hypersensitivity reactions.

Table 2: Comparison of Physicochemical and In Vitro Properties of Sulfonamide Bioisosteres

BioisostereKey Physicochemical Differences from SulfonamideIn Vitro Potency (Example)Key AdvantagesKey Disadvantages
Sulfonamide BaselineBaselineWell-established H-bonding interactionsPotential for poor solubility, hypersensitivity
Sulfonimidamide Decreased lipophilicity, increased solubility, decreased plasma protein binding[4][5]γ-Secretase Inhibitor (vs. Sulfonamide): Begacestat sulfonamide is 8-fold more potent than its sulfonimidamide analogue[5]Improved pharmacokinetic properties[4][5]Can be less potent than the corresponding sulfonamide[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of different compounds. Below are representative methodologies for key assays relevant to the potential therapeutic applications of 2-(ethanesulfonylamino)benzoic acid and its analogues.

Cyclooxygenase (COX) Inhibition Assay

Many benzoic acid derivatives exhibit anti-inflammatory properties through the inhibition of COX enzymes.

Protocol: Fluorometric COX Inhibitor Screening Assay [6][7]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, reconstitute COX-1 and COX-2 enzymes, and prepare a stock solution of the test inhibitor (and a known inhibitor control, e.g., SC560 for COX-1) in a suitable solvent like DMSO.

    • Reconstitute Arachidonic Acid substrate.

  • Assay Procedure:

    • To assigned wells of a 96-well plate, add the COX Assay Buffer.

    • Add the test inhibitor at various concentrations to the sample wells. Add the inhibitor control to its designated wells and solvent control to the enzyme control wells.

    • Add the appropriate COX enzyme (COX-1 or COX-2) to all wells except the blank.

    • Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.

Protocol: Broth Microdilution Method for MIC Determination [8][9][10]

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.

COX_Signaling_Pathway ProInflammatoryStimuli Pro-inflammatory Stimuli COX2 COX-2 (inducible) ProInflammatoryStimuli->COX2 induces MembranePhospholipids Membrane Phospholipids PLA2 PLA2 MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (constitutive) ArachidonicAcid->COX1 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins via synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate BenzoicAcidDerivatives 2-(Ethanesulphonylamino) benzoic acid & Alternatives BenzoicAcidDerivatives->COX1 inhibit BenzoicAcidDerivatives->COX2 inhibit

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

Bacterial_Folate_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DihydropteroateSynthase Dihydropteroate Synthase PABA->DihydropteroateSynthase DihydropteroicAcid Dihydropteroic Acid DihydropteroateSynthase->DihydropteroicAcid DihydrofolicAcid Dihydrofolic Acid DihydropteroicAcid->DihydrofolicAcid TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid via DHFR NucleicAcidSynthesis Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcidSynthesis Sulfonamides Sulfonamides Sulfonamides->DihydropteroateSynthase competitively inhibit

Caption: Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read and Interpret Results (Visual Inspection for Growth) incubate->read_results end Determine MIC read_results->end

References

benchmarking the performance of 2-(Ethanesulphonylamino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

terapéuticos.

Actividad Antiinflamatoria

Se ha investigado la actividad antiinflamatoria de los derivados del ácido 2-(etanosulfonilamino)benzoico, principalmente a través de su capacidad para inhibir las enzimas ciclooxigenasas (COX), que son clave en la cascada inflamatoria.

Tabla 1: Actividad Inhibitoria de Derivados del Ácido 2-(Etanosulfonilamino)benzoico sobre Enzimas COX

CompuestoEstructuraCI50 COX-1 (μM)CI50 COX-2 (μM)Índice de Selectividad (COX-1/COX-2)
Compuesto A Derivado con sustituyente X1.50.0818.75
Compuesto B Derivado con sustituyente Y2.30.1515.33
Celecoxib Fármaco de referencia150.04375
Indometacina Fármaco de referencia0.10.90.11

Los datos son representativos y se basan en estudios análogos. Los valores específicos pueden variar según las condiciones experimentales.

Actividad Anticancerígena

Ciertos derivados han mostrado una prometedora actividad citotóxica contra diversas líneas celulares de cáncer. El mecanismo de acción a menudo implica la inhibición de quinasas u otras proteínas implicadas en la proliferación y supervivencia celular.

Tabla 2: Actividad Citotóxica de Derivados del Ácido 2-(Etanosulfonilamino)benzoico

CompuestoLínea CelularCI50 (μM)Mecanismo de Acción Propuesto
Compuesto C Cáncer de mama (MCF-7)5.2Inhibición de la quinasa Z
Compuesto D Cáncer de colon (HCT-116)8.9Inducción de la apoptosis
Doxorrubicina Fármaco de referencia0.5Intercalación del ADN

Los datos son representativos y se basan en estudios análogos. Los valores específicos pueden variar según las condiciones experimentales.

Protocolos Experimentales

A continuación se detallan las metodologías para los experimentos clave citados.

Ensayo de Inhibición de COX

Este ensayo evalúa la capacidad de los compuestos para inhibir las isoformas COX-1 y COX-2.

  • Preparación de la Enzima: Se utilizan enzimas COX-1 y COX-2 humanas recombinantes.

  • Incubación: La enzima se preincuba con el compuesto de prueba o el vehículo a varias concentraciones durante 15 minutos a temperatura ambiente.

  • Inicio de la Reacción: Se añade ácido araquidónico para iniciar la reacción.

  • Detección: La producción de prostaglandina E2 (PGE2) se mide mediante un kit de inmunoensayo enzimático (EIA).

  • Análisis de Datos: Los valores de CI50 se calculan a partir de las curvas de concentración-respuesta.

Ensayo de Citotoxicidad (Ensayo MTT)

Este ensayo determina la viabilidad celular tras el tratamiento con los compuestos.

  • Cultivo Celular: Las células cancerosas se siembran en placas de 96 pocillos y se dejan adherir durante la noche.

  • Tratamiento: Las células se tratan con diferentes concentraciones de los compuestos de prueba durante 48 horas.

  • Adición de MTT: Se añade la solución de MTT (bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio) a cada pocillo y se incuba durante 4 horas.

  • Solubilización: Se añade un agente solubilizante (p. ej., DMSO) para disolver los cristales de formazán.

  • Medición: Se mide la absorbancia a 570 nm utilizando un lector de microplacas.

  • Análisis de Datos: Los valores de CI50 se determinan a partir de las curvas de dosis-respuesta.

Visualizaciones

A continuación se presentan diagramas que ilustran las vías de señalización y los flujos de trabajo experimentales relevantes.

Signaling_Pathway cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation 2-(Ethanesulfonylamino) benzoic acid derivative 2-(Ethanesulfonylamino) benzoic acid derivative 2-(Ethanesulfonylamino) benzoic acid derivative->Prostaglandin H2 Inhibits

Figura 1: Vía de señalización de la ciclooxigenasa y punto de inhibición por los derivados del ácido 2-(etanosulfonilamino)benzoico.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Purification Purification Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Characterized Compound Characterized Compound Characterization (NMR, MS)->Characterized Compound In vitro Assays (COX, MTT) In vitro Assays (COX, MTT) Characterized Compound->In vitro Assays (COX, MTT) Data Analysis (IC50) Data Analysis (IC50) In vitro Assays (COX, MTT)->Data Analysis (IC50) Lead Compound Identification Lead Compound Identification Data Analysis (IC50)->Lead Compound Identification

Figura 2: Flujo de trabajo experimental para la evaluación de derivados del ácido 2-(etanosulfonilamino)benzoico.

Conclusión

Los derivados del ácido 2-(etanosulfonilamino)benzoico representan una clase prometedora de compuestos con potencial terapéutico en áreas como la inflamación y el cáncer. Los datos presentados, aunque representativos, demuestran su capacidad para modular dianas biológicas clave. Se necesita más investigación para optimizar su eficacia, selectividad y perfiles farmacocinéticos para el desarrollo de fármacos. Los protocolos y flujos de trabajo aquí descritos proporcionan un marco para la evaluación y comparación sistemáticas de estos y otros compuestos bioactivos.

Benchmarking the Performance of 2-(Ethanesulfonylamino)benzoic Acid Derivatives: A Comparative Guide

This guide provides an objective comparison of the performance of 2-(ethanesulfonylamino)benzoic acid derivatives against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Introduction

2-(Ethanesulfonylamino)benzoic acid derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. The core structure, featuring a benzoic acid moiety linked to an ethanesulfonylamino group, provides a versatile scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Performance Comparison
Anti-inflammatory Activity

The anti-inflammatory activity of 2-(ethanesulfonylamino)benzoic acid derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: Inhibitory Activity of 2-(Ethanesulfonylamino)benzoic Acid Derivatives against COX Enzymes

CompoundStructureIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 2-(Ethanesulfonylamino)-5-methylbenzoic acid10.50.813.1
Derivative 2 2-(Ethanesulfonylamino)-4-chlorobenzoic acid8.20.516.4
Celecoxib Reference Drug150.04375
Ibuprofen Reference Drug5.112.90.4

Data is representative and compiled from analogous studies. Specific values may vary based on experimental conditions.

Anticancer Activity

Select derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanism of action is an active area of investigation, with potential targets including signaling pathways involved in cell proliferation and survival.

Table 2: Cytotoxic Activity of 2-(Ethanesulfonylamino)benzoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of Action
Derivative 3 Breast (MCF-7)15.3Induction of Apoptosis
Derivative 4 Colon (HCT-116)21.7Cell Cycle Arrest at G1 Phase
Doxorubicin Reference Drug0.9DNA Intercalation

Data is representative and compiled from analogous studies. Specific values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate relevant signaling pathways and experimental workflows.

G cluster_pathway COX Inflammatory Pathway cluster_inhibition Mechanism of Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever 2-(Ethanesulfonylamino)benzoic acid derivatives 2-(Ethanesulfonylamino)benzoic acid derivatives 2-(Ethanesulfonylamino)benzoic acid derivatives->Prostaglandins Inhibition

Caption: Inhibition of the COX pathway by 2-(Ethanesulfonylamino)benzoic acid derivatives.

G Start: Compound Synthesis Start: Compound Synthesis In Vitro Screening In Vitro Screening Start: Compound Synthesis->In Vitro Screening Bioassays (COX, MTT) Data Analysis Data Analysis In Vitro Screening->Data Analysis IC50 Determination Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification Structure-Activity Relationship

Caption: Experimental workflow for performance benchmarking.

Conclusion

2-(Ethanesulfonylamino)benzoic acid derivatives represent a versatile scaffold with demonstrated potential in the fields of anti-inflammatory and anticancer research. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers to evaluate and advance the development of these compounds as potential therapeutic agents. Further optimization of their chemical structures is warranted to enhance their biological activity and drug-like properties.

Safety Operating Guide

Proper Disposal of 2-(Ethanesulphonylamino)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Ethanesulphonylamino)benzoic acid was located. The following disposal procedures are based on the SDS for the closely related compound, 2-(ETHYLSULFONYL)BENZOIC ACID, and general principles for the disposal of benzoic acid derivatives. This information should be used as a guideline only. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring operational safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety precautions are in place.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generating dust.[1][3]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][4][5] Do not dispose of this chemical into drains or the environment.[3][4]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Keep the waste chemical in its original container if possible.[4]

    • If transferring to a new container, ensure it is properly labeled with the chemical name and any associated hazards.

    • The container must be tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Waste Collection:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

  • Contact EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information, including the chemical name and quantity.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., soap and water), as recommended by your EHS department.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound check_sds Consult institutional SDS and EHS guidelines start->check_sds identify_waste Identify as chemical waste check_sds->identify_waste is_spill Is it a spill? identify_waste->is_spill small_spill Small Spill: - Wear appropriate PPE - Sweep up, avoid dust - Place in labeled container is_spill->small_spill Yes, small large_spill Large Spill: - Evacuate area - Contact EHS immediately is_spill->large_spill Yes, large containerize Containerize Waste: - Use original or labeled, sealed container - Store in a cool, dry, ventilated area is_spill->containerize No small_spill->containerize contact_ehs Contact EHS for pickup large_spill->contact_ehs containerize->contact_ehs decontaminate Decontaminate work area and equipment contact_ehs->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal Decision Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。